(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSUMIBERIFIT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
CAS Number: 1228566-94-6
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the synthesis of advanced pharmaceutical agents. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant role in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a chiral piperidinone derivative. The presence of both a carbamate protecting group and a lactam functionality makes it a versatile building block in organic synthesis. The (R)-stereochemistry at the 3-position is crucial for its application in the synthesis of stereospecific target molecules.
Table 1: Physicochemical Properties [1][2]
| Property | Value |
| CAS Number | 1228566-94-6 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Purity | >97% |
| Appearance | Inquire with supplier |
| Storage Conditions | 2-8°C |
Table 2: Spectroscopic Data
While specific spectra are proprietary to suppliers, typical analytical characterization data for this compound would include:
| Analysis | Description |
| ¹H NMR | Spectra available from suppliers such as ChemicalBook.[3] |
| Mass Spectrometry | Consistent with the molecular weight of 214.26 g/mol . |
| Infrared Spectroscopy | Characteristic peaks for N-H, C=O (carbamate and lactam), and C-N bonds. |
Role in Drug Discovery and Development
This compound is a critical intermediate in the synthesis of targeted therapies, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.[4][5][6] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[4][5]
This chiral building block is a precursor to the core structure of several BTK inhibitors, including the clinically approved drug Zanubrutinib.[7][8] The specific (R)-configuration of the piperidinone ring is essential for the high potency and selectivity of these inhibitors.
Experimental Protocols
Synthesis of this compound
Application in the Synthesis of Zanubrutinib (A BTK Inhibitor)
This compound is a key starting material in the multi-step synthesis of Zanubrutinib. The synthesis generally proceeds by reacting this intermediate with other heterocyclic fragments to construct the final complex molecule. The Boc protecting group is typically removed at a later stage of the synthesis to allow for further functionalization. While the full synthesis is complex and proprietary, the initial steps involve the coupling of this piperidinone intermediate with other building blocks.
Signaling Pathway and Experimental Workflow
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound is an essential component in the synthesis of BTK inhibitors. These inhibitors function by blocking the BTK signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of BTK in B-cell receptor signaling.
Caption: BTK Signaling Pathway in B-Cells.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor, such as Zanubrutinib, using this compound as a starting material involves a multi-step process. The following diagram outlines a generalized workflow for such a synthesis.
Caption: Kinase Inhibitor Synthesis Workflow.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its specific stereochemistry and versatile chemical handles make it an indispensable building block for the synthesis of complex, targeted therapies, particularly in the area of oncology and immunology. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field.
References
- 1. Novachemistry-product-info [novachemistry.com]
- 2. This compound [myskinrecipes.com]
- 3. (R)-tert-butyl 6-oxopiperidin-3-ylcarbamate(1228566-94-6) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 6. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
Technical Data Sheet: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Abstract
This technical document provides a focused analysis of the molecular weight of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. The determination of an accurate molecular weight is fundamental for a wide range of applications in chemical research and development, including stoichiometric calculations for synthesis, preparation of solutions with precise concentrations, and characterization for analytical purposes. This guide outlines the molecular formula and the elemental composition, culminating in a precise molecular weight calculation.
Chemical Identity and Formula
This compound is a chemical compound frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. The stereochemical descriptor "(R)" denotes the specific spatial arrangement of atoms at the chiral center on the piperidinone ring. This configuration is crucial for its biological activity and interaction with target molecules but does not alter its elemental composition.
The molecular formula for this compound has been determined to be C₁₀H₁₈N₂O₃ [1][2].
Molecular Weight Calculation
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
The workflow for this calculation is a direct, linear process.
Caption: Workflow for Molecular Weight Determination.
The quantitative data used for this calculation are summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 10 | 12.011[3][4][5] | 120.11 |
| Hydrogen | H | 18 | 1.008[6][7][8][9] | 18.144 |
| Nitrogen | N | 2 | 14.007[10][11][12][13] | 28.014 |
| Oxygen | O | 3 | 15.999[14][15][16][17][18] | 47.997 |
| Total | 214.265 |
Based on this elemental analysis, the calculated molecular weight of this compound is 214.265 g/mol . This value is consistent with figures published in chemical supplier catalogs and databases[1][2].
Note on Inapplicability of Further Requirements
The user request included specifications for experimental protocols and signaling pathway diagrams. These elements are not applicable to the topic of molecular weight determination for the following reasons:
-
Experimental Protocols: The calculation of molecular weight is a theoretical determination based on the established molecular formula and standard atomic weights. It does not involve an experimental procedure. Experimental techniques such as mass spectrometry would be used to confirm this value, but the protocols for such an analysis are beyond the scope of a fundamental data sheet on the compound's intrinsic properties.
-
Signaling Pathways: Signaling pathway diagrams are used to visualize biological processes and molecular interactions within a cell or organism. As this compound is a chemical compound, it does not have an intrinsic signaling pathway. While it may be a component in a larger biological study, its own molecular weight is a fixed chemical property, not a biological process.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 18. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide on (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Introduction
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidinone scaffold, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] The following tables summarize its key chemical and physical properties.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1228566-94-6 | [2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [2][3] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| Exact Mass | 214.13200 u | [4] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1][3][] |
Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)
| Spectroscopy | Data |
| ¹H NMR | Expected peaks for the Boc group (singlet, ~1.4 ppm), and methylene and methine protons of the piperidinone ring. |
| ¹³C NMR | Expected signals for the carbonyl group of the lactam (~170-175 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidinone ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (carbamate and lactam), C=O stretching (carbamate and lactam), and C-H stretching. |
| Mass Spectrometry | Expected molecular ion peak and fragmentation patterns typical for Boc-protected amines, often showing a loss of the Boc group (M-100) or isobutylene (M-56). |
Synthesis
A common synthetic route to this compound involves the use of a chiral starting material to establish the desired stereochemistry at the C3 position of the piperidinone ring.
General Experimental Protocol
A plausible synthetic approach, based on related literature, would involve the following conceptual steps. Please note that specific reagents, reaction conditions, and purification methods would need to be optimized.
-
Starting Material: A suitable chiral precursor, such as a derivative of glutamic acid or another amino acid, is chosen to introduce the (R)-stereocenter.
-
Cyclization: The linear precursor undergoes an intramolecular cyclization to form the 6-membered lactam ring. This can be achieved through various methods, such as amide bond formation using coupling agents or by activation of a carboxylic acid moiety.
-
Boc Protection: The amino group at the C3 position is protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amino-piperidinone intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Purification: The final product is purified using techniques such as column chromatography to yield the desired this compound.
The following diagram illustrates a generalized workflow for the synthesis.
References
Spectroscopic Profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral intermediate, (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Note: The NMR and IR data presented here are for the (S)-enantiomer, which are identical to the (R)-enantiomer for these spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.98 | br s | 1H | CH |
| 3.31-3.28 | m | 2H | CH₂ |
| 2.13-2.06 | m | 1H | CH₂ |
| 1.97-1.89 | m | 3H | CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 173.8 | C=O (amide) |
| 157.8 | C=O (carbamate) |
| 82.0 | C (CH₃)₃ |
| 50.8 | C H |
| 42.0 | C H₂ |
| 28.0 | C(C H₃)₃ |
| 27.6 | C H₂ |
| 21.0 | C H₂ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3287 | N-H stretch |
| 2974 | C-H stretch |
| 1705 | C=O stretch (carbamate) |
| 1662 | C=O stretch (amide) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 237 | [M+Na]⁺ |
Molecular Formula: C₁₀H₁₈N₂O₃ Molecular Weight: 214.26 g/mol
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy was performed on a 300 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃).
-
Data Acquisition:
-
For ¹H NMR, the spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
-
For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts were referenced to the deuterated solvent signal.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy was performed using the neat compound.
-
Sample Preparation: A small amount of the neat (undiluted) compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal was first recorded. The sample was then scanned over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the protonated molecule.
-
Sample Preparation: A dilute solution of the compound was prepared in a suitable solvent, such as methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to facilitate protonation.
-
Data Acquisition: The solution was introduced into the ESI source of the mass spectrometer. The instrument was operated in positive ion mode to detect [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the peak corresponding to the molecular ion.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Solubility Profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines its physicochemical properties, details established experimental protocols for solubility determination, and offers a framework for data presentation.
Introduction
This compound (CAS No. 1228566-94-6) is a chiral piperidinone derivative widely utilized in medicinal chemistry.[1] Its structural features make it a valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prominent in many bioactive molecules, including kinase inhibitors and central nervous system (CNS) active agents.[1] Understanding the solubility of this intermediate is crucial for its effective use in synthetic chemistry and for the development of robust drug manufacturing processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its solubility behavior and for the design of appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2][3] |
| CAS Number | 1228566-94-6 | [1][2] |
| Calculated LogP | 1.50940 | [3] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | 2-8°C | [1] |
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. Therefore, this section provides a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents relevant to its synthesis and purification, such as water, buffers at different pH values, and common organic solvents.
Table for Experimental Solubility Data:
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Water | |||||
| e.g., Phosphate-buffered saline (PBS) | |||||
| e.g., Ethanol | |||||
| e.g., Methanol | |||||
| e.g., Dichloromethane | |||||
| e.g., Ethyl acetate |
Experimental Protocols for Solubility Determination
The following sections detail the methodologies for two widely accepted methods for determining the solubility of a solid compound: the Shake-Flask Method and Potentiometric Titration.
The shake-flask method is considered a reliable technique for determining thermodynamic solubility.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. It is crucial to ensure that a solid phase remains present throughout the experiment to confirm saturation.[4]
-
Equilibration: Agitate the flasks at a constant temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally.[5][6]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[4] Subsequently, separate the saturated solution from the solid phase by filtration or centrifugation. Care must be taken to avoid any transfer of solid particles.[7]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. Common analytical techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Experimental Workflow for Shake-Flask Method:
Caption: Workflow for the Shake-Flask solubility determination method.
Potentiometric titration is a rapid and efficient method for determining the solubility of ionizable compounds as a function of pH.[8] This method is particularly useful for compounds with acidic or basic functional groups.
Detailed Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions. Prepare a suspension of the compound in water or a suitable buffer.
-
Titration: Titrate the suspension with a standardized solution of a strong acid or base. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid phase completely dissolves is indicated by a change in the titration curve.
-
Solubility and pKa Determination: The intrinsic solubility and pKa can be determined from the titration data using appropriate thermodynamic models and equations.[9][10] This method can be significantly faster than the traditional shake-flask method.[8]
Logical Flow for Potentiometric Titration:
Caption: Logical workflow for solubility determination by potentiometric titration.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. CAS#:1245646-80-3 | tert-Butyl (6-oxopiperidin-3-yl)carbamate | Chemsrc [chemsrc.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. scielo.br [scielo.br]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a pivotal chiral building block in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents. Notably, it serves as a key intermediate in the development of orexin receptor antagonists and IRAK4 inhibitors. Ensuring the chemical stability of this intermediate is paramount for the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for stability and forced degradation studies and presents relevant signaling pathways where this intermediate plays a crucial synthetic role.
Chemical and Physical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| CAS Number | 1228566-94-6 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% |
Recommended Storage and Handling
To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is critical. The compound's susceptibility to hydrolysis necessitates protection from moisture and extreme temperatures.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated place. Keep container tightly closed.[2] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Protects from atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules. |
| Handling | Wear protective gloves, clothing, and eye protection.[2] Avoid breathing dust.[2] | The compound may cause skin, eye, and respiratory irritation.[2] |
Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: a tert-butoxycarbonyl (Boc) protecting group and a lactam (a cyclic amide) ring.
Hydrolysis of the Carbamate Group
The Boc group is notoriously labile under acidic conditions. Protonic acids can catalyze the cleavage of the tert-butyl group, leading to the formation of the unprotected amine, isobutylene, and carbon dioxide. While generally more stable to basic conditions, prolonged exposure to strong bases can also induce hydrolysis.
Hydrolysis of the Lactam Ring
The lactam ring is an amide and is susceptible to hydrolysis under both acidic and basic conditions, which would result in the opening of the piperidinone ring to form an amino acid derivative. This process is generally slower than the acid-catalyzed deprotection of the Boc group.
Experimental Protocols for Stability Testing
The following protocols are adapted from general guidelines for stability testing of pharmaceutical intermediates and can be applied to this compound.
Long-Term and Accelerated Stability Studies
These studies are designed to establish a re-test period or shelf life for the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store a minimum of three batches of this compound in its intended container closure system.
-
Storage Conditions:
-
Long-Term: 2-8°C.
-
Accelerated: 25°C / 60% Relative Humidity (RH) or 40°C / 75% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods: At each time point, test the samples for appearance, assay (purity), and degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways. This information is crucial for the development of stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active substance.
Signaling Pathways
This compound is a key building block for molecules targeting important signaling pathways in drug discovery. Below are diagrams for two such pathways.
Caption: IRAK4 signaling pathway initiated by TLR activation.
Caption: Orexin receptor signaling via the Gq pathway.
Conclusion
This compound is a valuable synthetic intermediate whose stability is crucial for the quality of downstream pharmaceutical products. Proper storage at refrigerated temperatures with protection from moisture and air is essential. The primary degradation concerns are the hydrolysis of the Boc-carbamate and the lactam ring. The provided experimental protocols for stability and forced degradation studies offer a framework for researchers to ensure the quality and define the shelf-life of this compound. A thorough understanding of its stability profile will aid in the development of robust and reliable synthetic processes for novel therapeutics.
References
Stereochemistry of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidinone scaffold and defined stereochemistry at the C3 position make it a crucial intermediate in the synthesis of complex molecules, most notably in the development of targeted therapies. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, synthesis, and its role as a key intermediate in the creation of potent kinase inhibitors.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. This data is essential for reaction planning, analytical method development, and quality control.
| Property | Value |
| CAS Number | 1228566-94-6[1][2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₃[1][2][3] |
| Molecular Weight | 214.26 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Purity | Typically >95% or >97% as per commercial suppliers[1][2] |
| Storage | 2-8°C[1][] |
Stereochemistry and Spectroscopic Data
Note: The following data is based on similar compounds and should be used as a general guide. Experimental verification is crucial.
| Spectroscopic Data | Expected Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ 5.0-6.0 (br s, 1H, NH-Boc), 4.0-4.2 (m, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-N), 2.3-2.6 (m, 2H, CH₂-C=O), 1.8-2.2 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 172-174 (C=O, lactam), 155-156 (C=O, Boc), 79-81 (C(CH₃)₃), 48-50 (CH-N), 42-44 (CH₂-N), 30-32 (CH₂), 28.3 (C(CH₃)₃), 22-24 (CH₂) |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common strategy involves the use of a chiral starting material, such as D-glutamic acid, to establish the desired (R)-configuration early in the synthetic sequence.
A representative synthetic workflow is outlined below. This diagram illustrates the logical progression from a chiral amino acid to the target intermediate.
Detailed Experimental Protocol (Representative)
-
Cyclization of D-Glutamic Acid: D-Glutamic acid is first converted to the corresponding pyroglutamate derivative to protect the alpha-amino and one of the carboxylic acid groups.
-
Reduction and Protection: The unprotected carboxylic acid is selectively reduced to an alcohol. The resulting amino alcohol is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Activation and Intramolecular Cyclization: The alcohol is activated, for example, by conversion to a tosylate or mesylate. Subsequent treatment with a base induces intramolecular cyclization to form the desired 6-oxopiperidine ring, yielding this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Chiral Purity Analysis
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Experimental Protocol for Chiral HPLC (General Method)
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is used to monitor the elution of the enantiomers.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
The workflow for chiral purity analysis is depicted in the following diagram.
Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound is a pivotal intermediate in the synthesis of several Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.
The (R)-stereocenter of the piperidinone moiety is often essential for the high affinity and selectivity of the final BTK inhibitor. The synthesis of these inhibitors typically involves the deprotection of the Boc group, followed by coupling with other synthetic fragments.
The role of this intermediate in the broader context of BTK inhibitor action is illustrated in the signaling pathway diagram below.
Conclusion
This compound is a valuable chiral building block with well-defined stereochemistry that is essential for the synthesis of targeted therapeutics, particularly BTK inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers working with this important pharmaceutical intermediate.
References
Conformational Analysis of the Piperidinone Ring: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The three-dimensional conformation of this heterocyclic ring system is a critical determinant of a molecule's interaction with its biological target, directly influencing its efficacy and selectivity. A thorough understanding of the conformational landscape of substituted piperidin-4-ones is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the piperidinone ring, integrating experimental and computational approaches.
Fundamental Conformations of the Piperidinone Ring
The six-membered piperidin-4-one ring is conformationally flexible and primarily exists in a dynamic equilibrium between several forms. The most stable and predominant conformation is the chair form , which minimizes torsional and steric strain. Other higher-energy conformations include the boat and twist-boat forms. The presence of substituents on the ring can significantly influence the conformational equilibrium, and in some cases, may favor non-chair conformations.
Experimental Protocols for Conformational Analysis
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is essential for a comprehensive conformational analysis of piperidinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provides detailed insights into dihedral angles and through-space proton proximities.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
Data Acquisition:
-
Acquire high-resolution 1D ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Key 1D ¹H NMR parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Acquire 2D NMR spectra to aid in resonance assignment and conformational analysis:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[1][2]
-
NOESY/ROESY Mixing Time: This is a crucial parameter and should be optimized. A typical starting point is 300-800 ms for NOESY and 150-300 ms for ROESY.
-
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). Apply apodization functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and resolution.
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation.[3][4]
-
A large coupling constant (³J ≈ 10-13 Hz) is indicative of a trans-diaxial relationship (θ ≈ 180°).
-
Smaller coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (θ ≈ 60°).
-
-
Analyze NOESY/ROESY spectra for cross-peaks, which indicate spatial proximity. Strong NOEs between protons in a 1,3-diaxial arrangement provide compelling evidence for a chair conformation.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.
Detailed Experimental Protocol:
-
Synthesis and Crystallization:
-
Synthesize the piperidinone derivative using established synthetic routes, such as the Mannich condensation.[5]
-
Purify the compound to a high degree (>98%) using techniques like column chromatography or recrystallization.
-
Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). Common solvents for piperidinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as benzene-petroleum ether.[5][6]
-
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the crystal in a modern X-ray diffractometer equipped with a CCD or CMOS detector.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The instrument software will automatically control the crystal orientation and collect a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections using software like HKL-2000 or CrysAlisPro.
-
Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT or SIR. This will provide an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL or Olex2.[7] This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure will provide precise bond lengths, bond angles, and torsional angles, unequivocally defining the conformation of the piperidinone ring in the solid state.
-
Quantitative Conformational Data
The following tables summarize representative quantitative data obtained from experimental and computational studies on substituted piperidinone rings.
Table 1: Representative ¹H NMR Coupling Constants for Substituted Piperidin-4-ones
| Compound/Substituent | Coupled Protons | Dihedral Angle (approx.) | ³JHH (Hz) | Inferred Relationship | Reference |
| 2,6-diaryl-piperidin-4-one | H-2a, H-3a | ~180° | 10.5 - 12.0 | trans-diaxial | [8] |
| H-2a, H-3e | ~60° | 2.5 - 4.0 | axial-equatorial | [8] | |
| H-5a, H-6a | ~180° | 11.0 - 12.5 | trans-diaxial | [9] | |
| H-5e, H-6a | ~60° | 3.0 - 4.5 | equatorial-axial | [9] | |
| N-nitroso-2,6-diphenyl-piperidin-4-one | H-2, H-3 | - | 2.1 - 3.0 | indicative of boat/twist-boat | [10] |
Table 2: Representative Crystallographic Data for Substituted Piperidin-4-ones
| Compound | Conformation | Key Torsional Angles (°) | Bond Lengths (Å, C-N) | Bond Angles (°, C-N-C) | Reference |
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | Chair | C2-N1-C6-C5: -55.8 | 1.49-1.52 | 111.5 | [11] |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Chair | N2-C17-C18-C19: 57.2 | 1.46-1.47 | 112.1 | [12] |
| t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one | Chair | C2-C3-C4-C5: 53.1 | 1.47-1.48 | 111.8 | [5] |
Computational Modeling of Piperidinone Conformation
Computational chemistry provides a powerful complementary tool to experimental methods, allowing for the calculation of relative energies of different conformers and the prediction of the most stable structures.
Detailed Computational Workflow:
-
Structure Building and Initial Optimization:
-
Build the 3D structure of the piperidinone derivative using a molecular editor such as GaussView or Avogadro.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., AMBER, MMFF94) or a semi-empirical method (e.g., PM7).[13]
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done by systematically rotating key dihedral angles (e.g., those in the piperidinone ring and around substituent bonds) and minimizing the energy of each resulting structure. Software such as Gaussian with the Opt=ModRedundant keyword can be used for this purpose.[14]
-
-
High-Level Geometry Optimization and Frequency Calculations:
-
For each low-energy conformer identified in the conformational search, perform a full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a popular choice.
-
Following each optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis of Results:
-
Compare the relative Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution. The conformer with the lowest Gibbs free energy is the most stable.
-
Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformer(s) and compare them with experimental data if available.
-
NMR parameters, such as chemical shifts and coupling constants, can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental values to further validate the predicted conformation.
-
Mandatory Visualizations
Experimental and Computational Workflow
Caption: A comprehensive workflow for the conformational analysis of the piperidinone ring.
Biological Significance: Piperidinone Inhibitors of the MDM2-p53 Interaction
The conformation of the piperidinone ring is crucial for its interaction with biological targets. A prominent example is the development of piperidinone-based inhibitors of the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy.[17][18][19] In its native state, the tumor suppressor protein p53 is negatively regulated by MDM2, which targets p53 for proteasomal degradation.[20] Small molecule inhibitors that bind to MDM2 can block this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. The specific conformation of the piperidinone scaffold and its substituents is critical for fitting into the binding pocket of MDM2 and disrupting the p53 interaction.[21]
Caption: The role of piperidinone inhibitors in the MDM2-p53 signaling pathway.
Conclusion
The conformational analysis of the piperidinone ring is a critical aspect of modern drug discovery and development. A rigorous and integrated approach, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of the conformational preferences of these important scaffolds. The detailed methodologies and data presented in this guide provide a framework for researchers to effectively characterize the three-dimensional structure of novel piperidinone-containing compounds, thereby facilitating the design of more potent and selective therapeutic agents.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 8. researchgate.net [researchgate.net]
- 9. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auremn.org.br [auremn.org.br]
- 13. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 [docs.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. tau.ac.il [tau.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 21. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Chiral Building Block: A Technical Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a chiral piperidinone derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceuticals. Its stereodefined structure makes it an invaluable building block for creating enantiomerically pure bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important compound, with a focus on its role in modern drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1228566-94-6 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Temperature | 2-8°C |
History and Discovery
While a singular definitive publication marking the initial discovery of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the growing demand for enantiomerically pure building blocks in medicinal chemistry. The development of stereoselective synthetic methods has enabled the creation of complex chiral molecules, and this carbamate has become a valuable tool in this context. Its utility as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents, underscores its importance.[1] The chiral piperidinone scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential chemical modifications.
Synthetic Methodologies
The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors. Two prominent methods include a multi-step chemical synthesis from D-glutamic acid and a chemoenzymatic approach.
Chemical Synthesis from D-Glutamic Acid
A common and well-established method involves the transformation of D-glutamic acid, a naturally occurring amino acid, into the target piperidinone. This multi-step process leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer. A general workflow for this synthesis is outlined below.
References
Methodological & Application
Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, (R)-tert-butyl (piperidin-3-yl)carbamate, from L-glutamic acid, followed by a selective oxidation to yield the target lactam.
Stage 1: Synthesis of (R)-tert-Butyl (piperidin-3-yl)carbamate from L-Glutamic Acid
This multi-step synthesis transforms the readily available chiral starting material, L-glutamic acid, into the key piperidine intermediate. The overall workflow for this stage is depicted below.
Application Notes and Protocols for the Chemoenzymatic Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its stereodefined piperidinone core is a prevalent motif in a range of bioactive molecules. This document outlines a robust chemoenzymatic approach for the synthesis of this compound, leveraging the high stereoselectivity of enzymatic catalysis to establish the desired chirality, followed by efficient chemical transformations to yield the final product.
The cornerstone of this synthetic strategy is the enzymatic desymmetrization of a prochiral N-Boc-3-aminoglutarimide intermediate. This method offers a more sustainable and efficient alternative to traditional chemical resolutions or asymmetric syntheses, which may require multiple steps, expensive chiral auxiliaries, or harsh reaction conditions.
Overall Synthetic Pathway
The chemoenzymatic synthesis is accomplished in three main stages:
-
Protection: The commercially available 3-aminoglutarimide hydrochloride is protected with a tert-butoxycarbonyl (Boc) group to yield the prochiral substrate, N-Boc-3-aminoglutarimide.
-
Enzymatic Desymmetrization: A lipase-catalyzed enantioselective hydrolysis of the prochiral imide selectively opens the ring to form (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide.
-
Reductive Cyclization: The resulting amino acid derivative undergoes a selective reduction of the carboxylic acid followed by spontaneous intramolecular cyclization to furnish the target compound, this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Boc-Protection of 3-Aminoglutarimide
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3-Aminoglutarimide Hydrochloride | N/A |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Time | 4-6 hours | N/A |
| Temperature | Room Temperature | N/A |
| Isolated Yield | >95% | N/A |
Table 2: Lipase-Catalyzed Desymmetrization
| Parameter | Value | Reference |
|---|---|---|
| Substrate | N-Boc-3-aminoglutarimide | N/A |
| Enzyme | Immobilized Lipase from Candida antarctica B (CAL-B) | [2] |
| Enzyme Loading | 10-20% (w/w) of substrate | N/A |
| Medium | Phosphate Buffer (0.1 M) | [2][3] |
| pH | 7.0 | [3] |
| Temperature | 30-40 °C | [2][3] |
| Reaction Time | 24-48 hours | N/A |
| Conversion | >90% | N/A |
| Enantiomeric Excess (ee) | >95% | [2][4] |
| Isolated Yield | 85-90% | N/A |
Table 3: Reductive Cyclization
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) / Borane-THF complex | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Time | 12-16 hours | N/A |
| Temperature | 0 °C to Room Temperature | [5] |
| Isolated Yield | 70-80% | N/A |
Experimental Protocols
Materials and Equipment
-
3-Aminoglutarimide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Sodium borohydride (NaBH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
pH meter
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Standard organic solvents (DCM, THF, Ethyl Acetate) and reagents
Protocol 1: Synthesis of N-Boc-3-aminoglutarimide (Prochiral Substrate)
-
Suspend 3-aminoglutarimide hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension under stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield N-Boc-3-aminoglutarimide as a white solid.
Protocol 2: Enzymatic Desymmetrization
-
Reaction Setup: In a temperature-controlled vessel, dissolve N-Boc-3-aminoglutarimide (1.0 eq) in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50-100 g/L.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (10-20% by weight relative to the substrate) to the solution.
-
Incubation: Stir the mixture gently at 35 °C. Maintain the pH at 7.0 using a pH-stat or by periodic addition of a dilute NaOH solution.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC to determine substrate conversion and product formation.
-
Work-up: Once the desired conversion is reached (typically >90% in 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
-
Extraction: Cool the aqueous filtrate to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product, (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.
Protocol 3: Reductive Cyclization to this compound
-
Dissolution: Dissolve the crude product from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approx. 2.0 eq) dropwise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting intramolecular cyclization should yield the target compound. Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.
This chemoenzymatic route provides an efficient and highly stereoselective method for the synthesis of this compound. The use of a lipase in the key desymmetrization step circumvents the need for classical resolution and offers mild reaction conditions, high enantiopurity, and the potential for enzyme recycling, aligning with the principles of green chemistry. This protocol is well-suited for researchers in academic and industrial settings who require access to this important chiral intermediate for drug discovery and development programs.
References
Asymmetric Synthesis of Chiral Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of efficient and stereocontrolled synthetic methodologies for accessing enantiomerically pure piperidine derivatives. This document provides detailed application notes and experimental protocols for selected modern asymmetric strategies for the synthesis of chiral piperidines, catering to the needs of researchers in organic synthesis and drug development.
Application Note 1: Rhodium-Catalyzed Asymmetric Carbo-metalation for the Synthesis of Enantioenriched 3-Arylpiperidines
This method provides a powerful three-step approach to enantioenriched 3-substituted piperidines starting from readily available pyridine. The key transformation is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.[1][2] This strategy has been successfully applied to the formal synthesis of clinically relevant molecules such as Preclamol and Niraparib.[1]
Logical Workflow
Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
Quantitative Data Summary
The following table summarizes the results for the rhodium-catalyzed asymmetric carbometalation of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids.[1]
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine | 85 | 97 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-tetrahydropyridine | 78 | 98 |
| 4 | 3-Thienylboronic acid | 3-(3-Thienyl)-tetrahydropyridine | 70 | 95 |
| 5 | 1-Naphthylboronic acid | 3-(1-Naphthyl)-tetrahydropyridine | 41 | 99 |
Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation
Materials:
-
Phenyl pyridine-1(2H)-carboxylate
-
Arylboronic acid
-
[Rh(cod)(OH)]₂ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., a chiral diene ligand)
-
Aqueous Cesium Hydroxide (CsOH)
-
Tetrahydrofuran (THF) / Toluene (Tol) mixture (1:1)
-
Water (degassed)
Procedure: [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv), arylboronic acid (1.5 mmol, 3 equiv), [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%), and the chiral ligand (0.035 mmol, 7 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add the THF:Tol (1:1, 0.5 mL) solvent mixture, followed by aqueous CsOH (1 M, 1 mmol, 2 equiv) and degassed water (0.25 mL).
-
Seal the vial and heat the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-tetrahydropyridine.
Application Note 2: Chiral Lactam-Mediated Synthesis of Piperidine Alkaloids
This methodology utilizes a chiral bicyclic lactam, derived from (R)- or (S)-phenylglycinol, as a versatile building block for the enantioselective synthesis of a wide range of piperidine alkaloids, including 2-alkyl and 2,6-dialkyl substituted piperidines.[3][4][5] The stereochemistry of the final product is controlled by the chirality of the starting lactam.
Reaction Pathway
Caption: Pathway for chiral lactam-mediated synthesis of piperidines.
Quantitative Data Summary
The following table presents the yields and diastereoselectivities for the synthesis of various piperidine alkaloids using the chiral lactam approach.[3]
| Target Alkaloid | Nucleophile | Key Intermediate | Overall Yield (%) | Diastereomeric Ratio |
| (R)-Coniine | Allyltrimethylsilane | Allylated Piperidone | Good | 9:1 |
| (2R,6S)-Dihydropinidine | Propylmagnesium bromide | Propylated Oxazolopiperidine | - | >95:5 |
| (2R,6R)-Lupetidine | Propylmagnesium bromide | Propylated Oxazolopiperidine | - | >95:5 (after epimerization) |
| (2R,6R)-Solenopsin A | Undecylmagnesium bromide | Undecylated Oxazolopiperidine | - | >95:5 (after epimerization) |
Experimental Protocol: Synthesis of (R)-Coniine Precursor
Materials:
-
(3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine
-
Titanium tetrachloride (TiCl₄)
-
Allyltrimethylsilane
-
Dichloromethane (DCM), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure: [3]
-
Asymmetric α-Amidoalkylation:
-
To a solution of the bicyclic lactam (1 mmol) in anhydrous DCM (10 mL) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 mmol) dropwise.
-
Stir the mixture for 30 minutes, then add allyltrimethylsilane (1.5 mmol).
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the allylated piperidone.
-
-
Reduction of the Lactam Carbonyl:
-
To a solution of the allylated piperidone (1 mmol) in anhydrous THF (10 mL) at 0 °C, add LiAlH₄ (2 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude reduced product, which can be purified by chromatography.
-
Application Note 3: Hybrid Bio- and Organocatalytic Cascade for 2-Substituted Piperidines
This innovative approach combines the selectivity of biocatalysis with the versatility of organocatalysis to synthesize 2-substituted piperidines in a one-pot cascade.[6][7] A transaminase enzyme generates a cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone that serves as both the amine acceptor and the nucleophile.[7]
Signaling Pathway Diagram
Caption: Hybrid bio-organocatalytic cascade for piperidine synthesis.
Quantitative Data Summary
The following table shows the conversion rates for the one-pot synthesis of various 2-substituted piperidines using a transaminase (ATA-256) and proline.[7]
| Entry | Ketone | Product | Conversion (%) |
| 1 | Acetone | (rac)-Pelletierine | 60 |
| 2 | Butan-2-one | - | 45 |
| 3 | 3-Methylbutan-2-one | - | 30 |
| 4 | Cyclohexanone | - | 55 |
Experimental Protocol: One-Pot Synthesis of (rac)-Pelletierine
Materials:
-
Cadaverine dihydrochloride
-
Transaminase (e.g., ATA-256)
-
Pyridoxal-5'-phosphate (PLP)
-
L-Proline or D-Proline
-
Acetone
-
Potassium phosphate buffer (pH 8)
Procedure: [7]
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 8).
-
Add cadaverine dihydrochloride, PLP, and the transaminase enzyme.
-
Add L-proline or D-proline to the mixture.
-
Finally, add acetone, which acts as both the amine acceptor for the transaminase and the nucleophile for the Mannich reaction.
-
Seal the vessel and incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Upon completion, work up the reaction by basifying the mixture with aqueous NaOH and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Note that the product is known to be prone to racemization.[7]
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 7. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in modern organic synthesis, particularly in the fields of peptide synthesis and active pharmaceutical ingredient (API) development.[1][2] Its popularity is due to its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions.[1][3] Trifluoroacetic acid (TFA) is a frequently used and highly effective reagent for the cleavage of the Boc group.[1][4]
This document provides a comprehensive protocol for the deprotection of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate to yield (R)-3-aminopiperidin-2-one using TFA.
Reaction Mechanism
The deprotection of a Boc-protected amine with trifluoroacetic acid occurs via an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is inherently unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide gas.[5][6] The liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This section details a standard laboratory procedure for the TFA-mediated deprotection of this compound.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. The volume of TFA can vary from a 20% solution in DCM (v/v) to using neat TFA, depending on the substrate's sensitivity.[1][7][8] For a standard reaction, a 1:1 mixture of DCM and TFA is often effective.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours.[2][9] The reaction progress should be monitored. The evolution of CO₂ gas is an indicator that the reaction is proceeding.[5]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[6][9]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[9] b. Dissolve the resulting residue in an appropriate organic solvent, such as ethyl acetate or DCM.[9] c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid. Repeat the wash until gas evolution ceases. d. Wash the organic layer with brine.[1][9] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][9]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminopiperidin-2-one.
-
Purification: If necessary, the crude product can be further purified by techniques such as column chromatography or crystallization.
Data Presentation: Summary of Typical Boc Deprotection Conditions
The optimal conditions for Boc deprotection can vary based on the specific substrate. The table below summarizes common conditions for TFA-mediated deprotection.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and widely used. TFA is corrosive and volatile; handle with care.[1][2][8] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 4 M solution | Room Temp. | 30 min - 12 h | The product is often isolated as the hydrochloride salt, which may precipitate from the solution.[8][9] |
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Coupling reactions involving the amine of deprotected (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Application Notes and Protocols: Coupling Reactions of (R)-3-aminopiperidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a critical chiral building block in modern medicinal chemistry. Its rigid, lactam-containing piperidine scaffold is a key structural feature in numerous pharmaceutical agents. A prominent application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are vital for treating various B-cell malignancies and autoimmune diseases.[1][2][3] BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition can effectively disrupt the growth and activation of malignant B-cells.[1]
The synthetic utility of this building block hinges on the reactivity of the C3-amine group, which becomes accessible after the removal of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection yields (R)-3-aminopiperidin-2-one, typically as a salt, which serves as a versatile nucleophile for various C-N bond-forming reactions. These coupling reactions are fundamental steps in the construction of complex drug molecules.
This document provides detailed protocols for the deprotection of this compound and subsequent key coupling reactions, including amide bond formation and reductive amination.
Part 1: Deprotection of this compound
The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[4][5] The acid-catalyzed deprotection involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[5][6] The resulting amine is protonated by the acid, yielding the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate salt).[7][8]
Protocol 1.1: Boc Deprotection using HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-Dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (4.0-5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold, anhydrous diethyl ether to the resulting residue to precipitate the product.
-
Collect the solid by filtration, wash with a small volume of cold diethyl ether, and dry under vacuum to yield (R)-3-aminopiperidin-2-one hydrochloride as a solid.
Part 2: Key Coupling Reactions
The deprotected (R)-3-aminopiperidin-2-one hydrochloride can be used directly in subsequent coupling reactions, often with the addition of a base to liberate the free amine in situ.
A. Amide Bond Formation (N-Acylation)
Amide bond formation is one of the most important reactions in drug discovery. It is typically achieved by activating a carboxylic acid with a coupling reagent or by using a more reactive acyl donor like an acid chloride.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. 406216-02-2|(R)-3-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Use of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, improve biological activity, and introduce novel functionalities. (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral building block that can be utilized in solid-phase peptide synthesis (SPPS) to introduce a constrained lactam ring into the peptide backbone. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and enzymatic stability.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using standard SPPS methodologies.
The use of Boc protecting groups is a well-established method in SPPS, particularly for the synthesis of complex and hydrophobic peptides.[3][4] The protocols outlined below are based on the Boc/Bzl protection strategy, which utilizes an acid-labile Boc group for temporary Nα-protection and more stable benzyl-based protecting groups for amino acid side chains.[5]
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in DMF, NMP, and DCM |
Application in Solid-Phase Peptide Synthesis
This compound can be incorporated into a growing peptide chain on a solid support using standard coupling reagents. Due to its structure as a secondary amine within a cyclic system, it can be considered a sterically hindered amino acid. Therefore, optimized coupling conditions are recommended to ensure high incorporation efficiency. The use of more potent activating reagents and potentially longer coupling times or double coupling strategies can be beneficial.[6][7]
The incorporation of this building block introduces a δ-lactam structure, which can mimic a turn or helical conformation in the resulting peptide. This is particularly useful in the design of peptidomimetics targeting protein-protein interactions or specific receptor binding sites.[1][2]
Experimental Protocols
Protocol 1: Manual Boc-SPPS incorporating this compound
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling: a. Place the desired amount of peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin. b. Gently agitate for 2 minutes. c. Drain the TFA/DCM solution. d. Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[4] e. Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization: a. Add a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to the resin. b. Agitate for 5 minutes. c. Drain and repeat the neutralization step. d. Wash the resin with DMF (3x). e. Perform a qualitative test (e.g., Kaiser or chloranil test) to confirm the presence of a free amine.
4. Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours. For sterically hindered couplings, extended reaction times (up to 24 hours) or double coupling may be necessary.[6] e. Monitor the coupling reaction using a qualitative test. A negative test indicates complete coupling.
5. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Capping (Optional): a. If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. b. Wash the resin with DMF (3x).
This cycle can be repeated for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc-SPPS is HF/anisole (9:1 v/v). Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. b. Alternatively, for less sensitive peptides, a TFA-based cleavage cocktail can be used, such as TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Stir the mixture at 0°C to room temperature for 1-2 hours.
4. Peptide Precipitation and Purification: a. Filter the resin and collect the cleavage solution. b. Precipitate the peptide by adding the solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry and amino acid analysis.
Quantitative Data Summary
The following table summarizes expected outcomes and parameters for the incorporation of this compound based on typical results for sterically hindered amino acids in Boc-SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Standard Conditions | Optimized Conditions for Hindered Coupling |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, PyBOP[6] |
| Equivalents of Amino Acid | 2-3 | 3-5 |
| Equivalents of Coupling Reagent | 2-3 | 2.9-4.9 |
| Coupling Time | 1-2 hours | 4-24 hours or double coupling[6] |
| Expected Coupling Efficiency | Moderate to Low | High (>95%) |
| Monitoring Test | Kaiser Test (may be unreliable for secondary amines) | Chloranil Test |
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Logical Relationship for Optimizing Hindered Coupling
Caption: Strategies for optimizing the coupling of sterically hindered amino acids.
Conclusion
This compound is a valuable building block for introducing conformational constraints into peptides. While its incorporation may require optimized coupling conditions due to potential steric hindrance, the use of potent activating reagents and extended reaction times can lead to high-yield synthesis. The resulting lactam-constrained peptides are of significant interest for developing next-generation therapeutics with improved pharmacological properties. Careful monitoring of the coupling reaction is crucial for successful synthesis.
References
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Activity, and Structural Analysis of Lactam-Constrained PTPRJ Agonist Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate in Kinase Inhibitor Synthesis
Application Note ID: KIN-APN-2025-012
Introduction
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, and the closely related (R)-3-(Boc-amino)piperidine, are crucial chiral building blocks in modern medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Specifically, the (R)-stereoisomer of 3-aminopiperidone and its derivatives are key pharmacophores for a range of therapeutic agents, including potent and selective kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, regioselective reactions during complex synthetic routes, making it an ideal starting material for drug development. This note details the application of this versatile intermediate in the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors.
Role in Kinase Inhibitor Synthesis: A Case Study on BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target.[3][4]
The (R)-aminopiperidine moiety is a key structural feature in several BTK inhibitors. While many syntheses utilize the reduced form, (R)-tert-butyl (piperidin-3-yl)carbamate, the lactam functionality of this compound offers alternative synthetic handles and can be a direct precursor. The synthesis of potent BTK inhibitors often involves the coupling of a chiral piperidine-containing fragment with a heterocyclic core, such as a pyrazolopyrimidine.
A representative synthetic strategy involves the deprotection of the Boc group on the piperidine nitrogen, followed by acylation to introduce a warhead (like an acryloyl group for covalent inhibitors) or other substituents. The chiral amine provides a critical interaction point within the kinase's active site.
Data Summary
The following table summarizes key data for a representative kinase inhibitor class whose synthesis can employ derivatives of the title compound.
| Inhibitor Class | Target Kinase | Example Compound | Potency (IC₅₀) | Key Synthetic Precursor |
| Covalent BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | Ibrutinib | 0.5 - 3.2 nM | (R)-tert-butyl 3-aminopiperidine-1-carboxylate |
(Note: Ibrutinib synthesis typically uses the reduced piperidine form, which can be synthesized from the corresponding piperidone.)
Experimental Protocols
This section provides a generalized, representative protocol for a key step in the synthesis of a kinase inhibitor core structure, illustrating the use of a chiral aminopiperidine intermediate. This protocol is based on common synthetic transformations found in the literature for preparing BTK inhibitors.
Protocol: N-Arylation of (R)-tert-butyl 3-aminopiperidine-1-carboxylate
This reaction couples the chiral piperidine with a heterocyclic core, a common step in the synthesis of many kinase inhibitors.
Materials:
-
4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
(R)-tert-butyl 3-aminopiperidine-1-carboxylate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) and Cesium Carbonate (2.0 eq).
-
Stir the reaction mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated piperidine intermediate.
Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
This diagram outlines the general steps from the chiral building block to the final active pharmaceutical ingredient (API).
Caption: General Synthetic Workflow.
Simplified BTK Signaling Pathway
This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, the target of the synthesized inhibitors.
Caption: Simplified BTK Signaling Pathway.
Experimental Protocol Flowchart
This diagram visualizes the key steps described in the experimental protocol for the N-arylation reaction.
Caption: N-Arylation Protocol Flowchart.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Procedures for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical products.[1] Its formation through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry and drug development.[2][3] Due to the vast array of commercially available carboxylic acids and amines, amide coupling strategies provide an efficient pathway for generating novel molecular entities.[2][4]
This document provides detailed protocols for three common and robust methods for amide bond formation. These procedures are designed to be broadly applicable and can be adapted for a wide range of substrates, from simple organic molecules to complex intermediates in drug discovery pipelines. The methods covered are:
-
Carbodiimide-Mediated Coupling using EDC and HOBt: A widely used method known for its mild conditions and the convenient removal of byproducts.[5]
-
Uronium/Aminium Salt-Mediated Coupling using HATU: A highly efficient and rapid method, particularly favored in peptide synthesis for its ability to minimize racemization.[4][6][7]
-
Acyl Chloride Formation followed by Amination: A classic, cost-effective, and highly reactive two-step method suitable for a broad range of amines.[6][8][]
Methodology Comparison
Choosing the appropriate method depends on the specific substrates, scale, and desired purity. The following table summarizes the key characteristics of each protocol to aid in selection.
| Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | Advantages | Disadvantages/Considerations |
| EDC/HOBt Coupling | EDC, HOBt, Base (e.g., DIPEA, Et₃N) | DCM, DMF | 0 to 25 | 4 - 24 h | Mild conditions; water-soluble byproducts for easy workup.[5][10] | Slower for sterically hindered or electron-deficient substrates.[3] Additives like HOBt are often required to suppress racemization.[10] |
| HATU Coupling | HATU, Base (e.g., DIPEA, Et₃N) | DMF, ACN, DCM | 0 to 25 | 30 - 120 min | High yields, fast reaction rates, low racemization.[6][7][10] | Higher cost of reagent; can form guanidinium byproducts if amine is not added promptly after activation. |
| Acyl Chloride Method | SOCl₂, (COCl)₂, Base (e.g., Et₃N, Pyridine) | DCM, THF | 0 to 25 | 1 - 16 h | Cost-effective; highly reactive intermediate.[6][8] | Harsh conditions for acyl chloride formation may not be suitable for sensitive substrates.[2] Generates stoichiometric HCl, requiring a robust base.[6] |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol describes a general procedure for coupling a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). The role of HOBt is to form a reactive ester intermediate, which improves efficiency and minimizes side reactions, including racemization.[10][11]
Workflow Diagram:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve in an appropriate volume of DCM or DMF (approx. 0.1-0.2 M).
-
Add the amine (1.0-1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 5 minutes.[12]
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the mixture in portions over 10 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M aq. HCl, saturated aq. NaHCO₃, and brine.[5] The aqueous washes remove the water-soluble urea byproduct and excess reagents.[5][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Bond Formation using HATU
This protocol utilizes HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly effective uronium salt-based coupling reagent. It is known for rapid reaction times and high efficiency, especially for challenging substrates.[4][6]
Mechanism Diagram:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or Et₃N (2.0 - 3.0 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[7][13]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[6]
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water, 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Bond Formation via Acyl Chloride
This classic two-step method involves the conversion of a carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This is often called the Schotten-Baumann reaction.[6][][14] It is a powerful and cost-effective method, though the initial activation step can be harsh.[2]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)
-
Catalytic DMF (for oxalyl chloride)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., Et₃N, Pyridine, or aq. NaOH) (2.0 - 3.0 eq)
-
Anhydrous DCM or THF
Procedure:
Step 3A: Acyl Chloride Formation
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.2 eq) followed by one drop of DMF as a catalyst.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution ceases.[6]
-
Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ or (COCl)₂. The crude acyl chloride is often used immediately in the next step without further purification.[8]
Step 3B: Amination
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a suitable base like Et₃N (2.0 eq) in DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.[6] Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer with 1M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Common side products in the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.
Problem 1: Low yield of the desired product and presence of multiple spots on TLC.
Possible Cause: Incomplete reaction or formation of side products due to suboptimal reaction conditions.
Solutions:
-
Starting Material Purity: Ensure the starting material, such as (R)-3-aminopiperidin-2-one, is of high purity and free from residual solvents or reagents from previous steps.
-
Reagent Quality: Use fresh, high-quality di-tert-butyl dicarbonate (Boc₂O). Old or improperly stored Boc₂O can degrade, leading to lower yields.
-
Solvent and Base Selection: The choice of solvent and base is critical. A common system is dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the solvent is anhydrous to prevent hydrolysis of Boc₂O.
-
Reaction Temperature: The reaction is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40°C) can be employed. Monitor the reaction closely to avoid decomposition.
-
Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amine.
Problem 2: Presence of a higher molecular weight impurity.
Possible Cause: Formation of the di-Boc protected side product, tert-Butyl (1-(tert-butoxycarbonyl)-6-oxopiperidin-3-yl)carbamate. This occurs when the lactam nitrogen is also acylated by Boc₂O.
Solutions:
-
Control Stoichiometry: Avoid a large excess of Boc₂O.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times, especially with a significant excess of Boc₂O, can favor the formation of the di-Boc product.
-
Purification: The di-Boc product can typically be separated from the desired mono-Boc product by column chromatography on silica gel.
Problem 3: Presence of a water-soluble impurity that is difficult to remove by extraction.
Possible Cause: Formation of tert-butoxycarbonic acid or other water-soluble byproducts from the decomposition of Boc₂O, especially in the presence of moisture.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
Problem 4: In synthesis routes starting from glutamic acid, observation of impurities related to incomplete conversion in intermediate steps.
Possible Cause: The multi-step synthesis from L-glutamic acid involves several transformations where incomplete reactions can lead to impurities carried over to the final step.
Solutions:
-
Incomplete Reduction: If reducing a diester intermediate (e.g., N-Boc-glutamic acid dimethyl ester) with a reducing agent like sodium borohydride, ensure sufficient equivalents of the reducing agent and adequate reaction time to fully convert the diester to the diol.
-
Incomplete Tosylation: During the tosylation of the diol intermediate, use a sufficient excess of tosyl chloride and a suitable base (e.g., pyridine) to ensure both hydroxyl groups are converted to tosylates for efficient cyclization.
-
Incomplete Cyclization: The intramolecular cyclization of the ditosylate to form the piperidine ring is a critical step. Ensure optimal reaction conditions (e.g., appropriate solvent and temperature) to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Boc-protection of (R)-3-aminopiperidin-2-one?
A1: The most frequently observed side product is the di-Boc derivative, where both the exocyclic amine and the endocyclic lactam nitrogen are protected with a Boc group.
Q2: How can I minimize the formation of the di-Boc side product?
A2: To minimize di-Boc formation, carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O), using only a slight excess (e.g., 1.1 equivalents). Additionally, monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction.
Q3: What analytical techniques are best for identifying the desired product and potential side products?
A3: Thin-layer chromatography (TLC) is useful for monitoring the reaction progress. For detailed identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for separating and identifying the desired product and impurities by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and can help identify the structures of isolated side products.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed. Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine and other organic bases are flammable and have strong odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Quantitative Data Summary
The following table summarizes the key compounds involved in the synthesis and a common side product, along with their molecular weights, which is useful for analysis by mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Desired Product) | C₁₀H₁₈N₂O₃ | 214.26 |
| (R)-3-aminopiperidin-2-one (Starting Material) | C₅H₁₀N₂O | 114.15 |
| tert-Butyl (1-(tert-butoxycarbonyl)-6-oxopiperidin-3-yl)carbamate (Di-Boc Side Product) | C₁₅H₂₆N₂O₅ | 314.38 |
| (S)-methyl 4-(tert-butoxycarbonyl)amino)- 5-hydroxypentanoate (Side product from glutamic acid route) | C₁₁H₂₁NO₅ | 247.29 |
Experimental Protocols
Protocol: Boc-Protection of (R)-3-aminopiperidin-2-one
This protocol describes a general method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminopiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5% methanol in DCM) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Main reaction pathway and a common side reaction.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For polar compounds, a methanol/dichloromethane system can be effective.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with a silica slurry. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine. | |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity for the compound and impurities. | Screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation between your product and the impurities. An optimal Rf value for the target compound is around 0.3. |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred to dry packing. | |
| Peak tailing of the product | The compound, being a basic piperidine derivative, is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to reduce the interaction with the silica gel and improve peak shape.[2] |
| Multiple spots on TLC after purification | The Boc protecting group may be partially cleaved on the acidic silica gel. | Neutralize the silica gel by pre-treating it with a solution containing triethylamine or consider using a different purification technique if the compound is highly acid-sensitive. While more common in HPLC with acidic mobile phases like TFA, prolonged exposure to silica can also cause some degradation. |
| The product might exist as multiple conformers that are separable under the chromatographic conditions. | This is less common for this specific molecule but can be investigated by analyzing the collected fractions by NMR. | |
| Product is contaminated with a non-polar impurity | The initial solvent polarity was too high, causing non-polar impurities to elute with the product. | Start the elution with a less polar solvent system to first wash out the very non-polar impurities before increasing the polarity to elute the target compound. |
| Product is contaminated with a polar impurity | The final solvent polarity was too high, causing polar impurities to co-elute with the product. | Use a shallower gradient or isocratic elution with the optimal solvent system determined by TLC to ensure baseline separation of the product from more polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for N-Boc protected amines is a mixture of ethyl acetate and a non-polar solvent like hexane.[1] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. For more polar compounds, a mixture of methanol and dichloromethane can be used.[1] It is crucial to first perform TLC with different solvent ratios to determine the optimal eluent for separation.
Q2: How can I determine the right solvent system using TLC?
To find the ideal solvent system, spot your crude product on a TLC plate and develop it in different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane). The goal is to find a system where the desired product has a retention factor (Rf) of approximately 0.25 to 0.35, and there is a clear separation from any impurities.
| Hexane:Ethyl Acetate Ratio | Example Rf Value | Observation |
| 7:3 | 0.25 | Good for starting the column to elute non-polar impurities first.[3] |
| 6:4 | 0.50 | The compound is moving, good for elution.[3] |
| 5:5 | 0.62 | The compound is moving faster, might co-elute with less polar impurities.[3] |
| 100% Ethyl Acetate | 0.67 | Likely too polar, may result in poor separation.[3] |
Q3: Why is my purified product showing a broad peak in subsequent analyses?
This could be due to peak tailing caused by the interaction of the basic nitrogen in the piperidine ring with the acidic silica gel. Adding a small amount of triethylamine to your eluent during chromatography can help to obtain sharper peaks.[2]
Q4: What are the potential impurities I should be looking to remove?
Potential impurities can arise from the synthesis of this compound. These may include unreacted starting materials, byproducts from the Boc-protection step such as di-Boc protected species, or other reaction intermediates.[2]
Q5: Is there a risk of the Boc group being cleaved during silica gel chromatography?
The tert-butoxycarbonyl (Boc) group is sensitive to acid and can be cleaved under strongly acidic conditions. While silica gel is acidic, it is generally considered mild enough for the purification of most Boc-protected amines. However, for particularly sensitive substrates or during very long chromatography runs, some cleavage can occur. If this is a concern, using deactivated silica gel or an alternative stationary phase like alumina is recommended.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
-
TLC Analysis and Eluent Selection :
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives an Rf value of ~0.3 for the product and good separation from impurities.[2]
-
Consider adding 0.1-1% triethylamine to the chosen eluent to minimize peak tailing.[2]
-
-
Column Preparation :
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.[4]
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution :
-
Begin eluting the sample through the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) or switch to a more polar solvent mixture (step gradient) to elute the product.
-
-
Fraction Collection and Analysis :
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal :
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
Recrystallization methods for purifying (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Welcome to the technical support center for the purification of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: Based on the purification of structurally similar Boc-protected amino compounds and piperidinone derivatives, a good starting point is to screen various solvent systems.[1] A single solvent or a binary (two-solvent) system is often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Q2: Which specific solvent systems are commonly used for compounds similar to this compound?
A2: For Boc-protected compounds, common and effective solvent systems include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which the compound is less soluble). Recommended systems to screen include:
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid, is a common issue, particularly with Boc-protected compounds.[1] This can happen if the solution is too concentrated or if the cooling is too rapid. To address this, you can:
-
Add a small amount of the "good" solvent to the hot solution to decrease saturation.
-
Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
-
Try a different solvent system with a lower boiling point for the "good" solvent.
-
If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
Q4: No crystals are forming even after the solution has cooled. What are the next steps?
A4: A lack of crystal formation suggests that the solution is not sufficiently supersaturated. To induce crystallization, you can:
-
Concentrate the solution by evaporating some of the solvent.
-
Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).
-
Introduce a seed crystal of the purified compound.
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.
Q5: Are there alternative purification methods if recrystallization is unsuccessful?
A5: Yes, if recrystallization proves difficult, column chromatography is a common alternative for purifying intermediates like this compound. A silica gel column with a gradient of ethyl acetate in hexane is a typical system used for related compounds.[2]
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" | Solution is too concentrated. | Add more of the "good" solvent to the hot mixture. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Incorrect solvent system. | Screen alternative solvent systems. | |
| No crystals form | Solution is too dilute. | Evaporate some of the solvent to increase the concentration. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Insufficient cooling. | Cool the solution in a refrigerator or freezer for an extended period. | |
| Low recovery yield | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask). | |
| Crystals lost during washing. | Wash the collected crystals with a minimal amount of ice-cold "poor" solvent. | |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and filter it before cooling to crystallize. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Begin by performing a small-scale solvent screen to identify a suitable single or binary solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen "good" solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization:
-
For a single-solvent system: Allow the hot, clear solution to cool slowly to room temperature.
-
For a binary-solvent system: While the solution of the compound in the "good" solvent is hot, slowly add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent (or the recrystallization solvent if a single solvent was used) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visual Guides
Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting flowchart for when a compound "oils out".
References
Preventing racemization during the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) to help ensure the stereochemical integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (R and S forms). In the synthesis of this compound, maintaining the (R)-configuration is crucial as the biological activity of pharmaceuticals is often highly dependent on their specific stereochemistry. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even off-target effects.
Q2: At which step of the synthesis is racemization most likely to occur?
A2: Racemization is most probable during the intramolecular cyclization step to form the piperidinone (lactam) ring. This step typically involves the activation of a carboxylic acid group in a derivative of N-Boc-(R)-glutamic acid. The activation process can increase the acidity of the proton at the chiral center (the α-carbon), making it susceptible to removal by a base, which leads to a loss of stereochemical integrity.
Q3: What are the primary mechanisms of racemization in this context?
A3: The two main pathways for racemization during the activation of the carboxylic acid are:
-
Direct Enolization: A base directly removes the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. Subsequent reaction with the amine nucleophile yields the racemic product.
Q4: How can I minimize racemization during the cyclization step?
A4: To minimize racemization, you should carefully select the reaction conditions:
-
Choice of Base: Use a weak, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]
-
Coupling/Activating Agent: Employ coupling reagents known for low racemization potential, such as HATU, HBTU, or DEPBT.[2][3] If using a carbodiimide like DCC or EDC, it is essential to use an additive.[4][5]
-
Additives: Additives like HOBt, and particularly HOAt or OxymaPure, are highly effective at suppressing racemization when used with carbodiimides.[4] They form active esters that are more reactive and less prone to racemization.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of enolization and oxazolone formation.
-
Solvent: The choice of solvent can influence the reaction rate and the extent of racemization. Polar aprotic solvents like DMF or NMP are common.
Q5: What is the role of the Boc protecting group in preventing racemization?
A5: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Urethane protecting groups are known to significantly reduce the risk of racemization compared to acyl protecting groups.[4] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the formation of the highly racemization-prone oxazolone intermediate less favorable.
Q6: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
A6: The most reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Troubleshooting Guide
Problem 1: My final product shows significant racemization (low e.e.).
| Potential Cause | Suggested Solution |
| Inappropriate base | The base used may be too strong or not sterically hindered enough. Replace triethylamine (TEA) or diisopropylethylamine (DIEA) with a weaker, bulkier base such as N-methylmorpholine (NMM) or 2,4,6-collidine .[1] |
| Inefficient coupling agent | The activating agent may be promoting oxazolone formation. If using a carbodiimide (DCC, EDC) alone, add an anti-racemization agent such as HOBt , HOAt , or OxymaPure .[4] Alternatively, switch to a uronium/phosphonium-based coupling reagent like HATU or DEPBT .[2][3] |
| High reaction temperature | Elevated temperatures can accelerate racemization. Lower the reaction temperature . Start the reaction at 0 °C and allow it to slowly warm to room temperature. |
| Prolonged reaction time | Longer exposure to basic conditions can increase the extent of racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Problem 2: The cyclization reaction is slow or incomplete.
| Potential Cause | Suggested Solution |
| Insufficient activation | The coupling reagent may not be reactive enough. If using a less reactive coupling agent, consider switching to a more potent one like HATU .[2] Ensure all reagents are anhydrous, as water can quench the activated species. |
| Steric hindrance | The starting material may be sterically hindered. A more powerful activating agent or slightly elevated temperature may be necessary, but this must be balanced with the risk of racemization. |
| Poor solubility | The starting material or intermediates may not be fully dissolved. Try a different solvent or a solvent mixture, such as DMF/DCM. |
Quantitative Data Summary
The following table summarizes the expected impact of different reaction conditions on the enantiomeric excess (e.e.) of this compound. These are representative values based on general principles of peptide and lactam chemistry.
| Coupling Reagent | Base | Additive | Temperature (°C) | Expected e.e. (%) |
| EDC | DIEA | None | 25 | < 70 |
| EDC | NMM | HOBt | 0 - 25 | > 95 |
| EDC | NMM | HOAt | 0 - 25 | > 98 |
| HATU | DIEA | - | 0 - 25 | > 97 |
| HATU | NMM | - | 0 - 25 | > 99 |
| DEPBT | DIEA | - | 25 | > 99 |
Data is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: Low-Racemization Intramolecular Cyclization
This protocol describes the intramolecular cyclization of a suitable precursor, such as (R)-2-((tert-butoxycarbonyl)amino)-5-carboxypentanoic acid methyl ester, to yield this compound.
Materials:
-
(R)-2-((tert-butoxycarbonyl)amino)-5-carboxypentanoic acid derivative (1 equivalent)
-
HATU (1.1 equivalents)
-
N-methylmorpholine (NMM) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the (R)-glutamic acid derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve HATU in anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; the specific column and mobile phase will need to be optimized for your product.
Sample Preparation:
-
Prepare a stock solution of your purified product in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the racemic compound to identify the retention times of both enantiomers.
HPLC Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is a good starting point.
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: UV detector at a wavelength where the compound has good absorbance.
Analysis:
-
Inject the racemic sample to determine the retention times for the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanisms of racemization during the synthesis.
Caption: Troubleshooting workflow for preventing racemization.
References
Navigating the Nuances of Boc Protection: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of amine functionalities. However, its stability and cleavage can be influenced by a variety of reaction conditions, leading to potential challenges during multi-step syntheses. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the use of the Boc protecting group, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Incomplete Boc Deprotection
Q: My Boc deprotection is not going to completion, what are the possible causes and how can I resolve this?
A: Incomplete Boc deprotection is a frequent issue that can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for sterically hindered or electron-deficient amines.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). For particularly resistant substrates, consider switching to a stronger acid system, such as 4M HCl in dioxane.[2]
-
-
Inadequate Reaction Time or Temperature: Deprotection of sterically hindered amines may require longer reaction times or gentle heating.
-
Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment on the substrate, can impede the approach of the acidic reagent.
-
Solution: Employ stronger acidic conditions or prolonged reaction times as mentioned above. In some cases, using a less sterically demanding protecting group might be a consideration in the synthetic design.
-
Issue 2: Formation of Unexpected Byproducts (+56 Da Mass Shift)
Q: I am observing a significant byproduct with a mass increase of 56 Da in my mass spectrometry analysis after Boc deprotection. What is this species and how can I prevent its formation?
A: A +56 Da mass shift is a tell-tale sign of tert-butylation , a common side reaction during acid-catalyzed Boc deprotection.[5]
-
Cause: The cleavage of the Boc group generates a stable tert-butyl cation intermediate. This electrophilic species can then be "trapped" by nucleophilic functional groups within your molecule, leading to the formation of a tert-butylated byproduct.[6]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable, including:
-
Tryptophan (indole ring)
-
Methionine (thioether)
-
Cysteine (thiol)
-
Tyrosine (phenol ring)[5]
-
-
Solution: The Use of Scavengers: The most effective strategy to mitigate tert-butylation is the addition of "scavengers" to the deprotection reaction. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively neutralizing it.[5]
A common scavenger "cocktail" for general purposes is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[3]
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group generally considered stable?
A1: The Boc group is known for its robustness under a wide range of conditions, which is a key to its utility in orthogonal synthesis strategies. It is generally stable to:
-
Basic Conditions: Stable to hydrolysis by common bases like sodium hydroxide.
-
Hydrogenolysis: The Boc group is stable under catalytic hydrogenation conditions (e.g., H₂/Pd-C), making it orthogonal to protecting groups like the Carboxybenzyl (Cbz) group, which are cleaved under these conditions.[7][8]
-
Nucleophiles: Generally stable towards a variety of nucleophiles.[9]
Q2: What are the most common reagents for Boc deprotection?
A2: The Boc group is acid-labile and is most commonly removed using strong acids. The two most prevalent reagents are:
-
Trifluoroacetic Acid (TFA): Typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM). Neat TFA can also be used for more resistant substrates.[2]
-
Hydrogen Chloride (HCl): Often used as a 4M solution in an anhydrous solvent like 1,4-dioxane or ethyl acetate. This often results in the precipitation of the deprotected amine as its hydrochloride salt, which can aid in purification.[2]
Q3: Can the Boc group be cleaved under non-acidic conditions?
A3: While acidic cleavage is the standard, some alternative methods exist for specific applications or for substrates that are highly acid-sensitive:
-
Thermal Deprotection: In some cases, particularly with certain substrates, heating in a suitable solvent can effect Boc removal. However, this often requires high temperatures.[4]
-
Lewis Acids: Certain Lewis acids can also be used to cleave the Boc group.[10]
-
Mild Reagents: Milder reagents like oxalyl chloride in methanol have been reported for the deprotection of N-Boc groups on a variety of substrates.[11]
Data Presentation
The stability and lability of the Boc protecting group are highly dependent on the specific reaction conditions. The following tables provide a summary of its behavior in the presence of various reagents.
Table 1: Stability of the Boc Group Under Common Reaction Conditions
| Condition Category | Reagent/Condition | Stability of Boc Group | Orthogonality |
| Acidic | Strong Acids (TFA, HCl) | Labile | Not orthogonal to other acid-labile groups (e.g., trityl) |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | - | |
| Basic | Strong Bases (NaOH, LiOH) | Generally Stable | Orthogonal to base-labile groups (e.g., Fmoc) |
| Amine Bases (e.g., Piperidine) | Stable | Orthogonal to base-labile groups (e.g., Fmoc) | |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn) |
| Nucleophilic | Hydrazine | Stable | Orthogonal to groups cleaved by hydrazine (e.g., Dde, ivDde) |
Table 2: Comparison of Common Acidic Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in DCM, or neat | 4M in 1,4-Dioxane or Ethyl Acetate[2] |
| Reaction Time | Generally 30 minutes to a few hours at room temperature[2] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[2] |
| Product Form | TFA salt, which can sometimes be oily | Hydrochloride salt, often a crystalline solid[2] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups | Generally offers good selectivity |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in THF or DCM.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of a Boc protecting group using TFA in DCM, including the use of a scavenger.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (or other appropriate scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add the scavenger (e.g., TIS, 2.5-5% v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue to stir for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
For work-up, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the free amine or its TFA salt depending on the work-up.
Visualizing Boc Protecting Group Chemistry
Diagram 1: Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
Diagram 2: Orthogonal Deprotection Strategy with Boc and Cbz Protecting Groups
Caption: Workflow illustrating the orthogonal removal of Boc and Cbz groups.
Diagram 3: Boc Protecting Group Stability Profile
Caption: Logical relationship of Boc group stability under different conditions.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in pharmaceutical development.[1] The primary synthesis route discussed starts from (R)-glutamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Boc-protection of (R)-glutamic acid dimethyl ester | - Incomplete reaction. - Degradation of Boc-anhydride. - Suboptimal pH. | - Extend reaction time and monitor by TLC. - Use fresh Boc-anhydride. - Ensure the reaction is basic, using a non-nucleophilic base like triethylamine. |
| Incomplete reduction of the diester to the diol | - Insufficient reducing agent (e.g., NaBH₄). - Low reaction temperature. | - Increase the molar excess of the reducing agent. - Allow the reaction to warm to room temperature and stir for a longer period. |
| Formation of multiple products during tosylation of the diol | - Over-tosylation or side reactions with the carbamate. - Presence of water. | - Carefully control the stoichiometry of the tosyl chloride. - Perform the reaction under anhydrous conditions. - Add the tosyl chloride at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature. |
| Low yield during the cyclization step to form the piperidine ring | - Inefficient displacement of the tosyl groups. - Steric hindrance from the amine used for cyclization. | - Use a less sterically hindered primary amine for the cyclization. - Consider using a stronger, non-nucleophilic base to facilitate intramolecular cyclization. - Increase the reaction temperature or prolong the reaction time. |
| Epimerization at the chiral center during any step | - Harsh basic or acidic conditions. - Elevated temperatures for extended periods. | - Use milder bases and acids where possible. - Keep reaction temperatures as low as feasible for the transformation. - Analyze the enantiomeric excess at intermediate stages if possible. |
| Low conversion during the final oxidation to the lactam | - Inappropriate oxidizing agent. - Catalyst poisoning. | - Screen different oxidizing agents (e.g., RuO₄, TEMPO-based systems). - Ensure the starting material is pure and free of catalyst poisons. |
| Difficult purification of the final product | - Presence of closely related impurities. - Oily product that is difficult to crystallize. | - Utilize column chromatography with a carefully selected solvent system. - Attempt to form a salt of the product to facilitate crystallization. - Consider trituration with a non-polar solvent to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and enantiomerically pure starting material is (R)-glutamic acid. This allows for a multi-step synthesis to build the desired piperidine ring with the correct stereochemistry.
Q2: How can I monitor the progress of the individual reaction steps?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction. Staining with potassium permanganate or ninhydrin can be effective for visualizing the intermediates, which may not all be UV-active.
Q3: What are some critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, especially during the addition of reactive reagents like Boc-anhydride and tosyl chloride. Maintaining anhydrous conditions is crucial for the tosylation step to prevent side reactions. The pH of aqueous workups should also be carefully controlled to avoid cleavage of the acid-labile Boc protecting group.
Q4: Are there alternative synthetic routes to this compound?
Yes, chemoenzymatic methods have been explored for similar structures, which may offer a more streamlined process. These methods often involve a transaminase biocatalyst for asymmetric synthesis.
Q5: What are the storage recommendations for the final product?
The final product, this compound, should be stored at 2-8°C to ensure its stability.
Experimental Protocols
A detailed experimental protocol for a multi-step synthesis of a related compound, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, starting from L-glutamic acid has been described. This can be adapted for the synthesis of the (R)-enantiomer by starting with (R)-glutamic acid. The final step would require an oxidation to form the lactam.
Step 1: Esterification of (R)-Glutamic Acid
-
(R)-glutamic acid is treated with thionyl chloride in methanol to yield dimethyl (R)-2-aminopentanedioate.
Step 2: Boc-Protection
-
The resulting amino diester is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to give dimethyl (R)-2-(tert-butoxycarbonylamino)pentanedioate.
Step 3: Reduction to Diol
-
The diester is reduced using a reducing agent such as sodium borohydride in a suitable solvent like methanol to afford (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate.
Step 4: Tosylation of the Diol
-
The diol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP to form the corresponding ditosylate.
Step 5: Cyclization to Piperidine
-
The ditosylate undergoes cyclization upon reaction with a primary amine (e.g., benzylamine) to yield the N-substituted piperidine derivative.
Step 6: Oxidation to Lactam (Proposed)
-
The N-substituted piperidine can then be oxidized to the desired this compound. This step is not detailed in the referenced literature for this specific pathway and would require development, potentially using an oxidizing agent suitable for cyclic amines.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis problems.
Synthetic Pathway Overview
Caption: Overview of the multi-step synthesis of the target compound.
References
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in various chemical coupling reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, consider a systematic approach to troubleshooting. The following workflow outlines the key areas to investigate when faced with a low-yielding reaction.
Caption: A general workflow for systematically troubleshooting low-yield reactions.
Section 1: Amide Coupling Reactions
Amide couplings are fundamental in drug development. However, achieving high yields can be challenging due to factors like steric hindrance and substrate reactivity.[1]
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
A1: Several factors can lead to poor outcomes in amide coupling.[1] The most common issues involve:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, hydrolyzed, or used in insufficient amounts.[1]
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, which makes it non-nucleophilic.[1]
-
Steric Hindrance: Bulky groups on either the acid or amine can physically block the reaction site.[1][2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents.[1][3]
-
Suboptimal Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1][4]
Q2: I am observing significant side reactions, including racemization. How can I minimize them?
A2: Racemization is a common side reaction, particularly with chiral carboxylic acids. To minimize it:
-
Use Additives: Employ coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of racemization.[1]
-
Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent for 15-30 minutes before adding the amine. This can lead to cleaner reactions.[1][5]
Q3: How do I choose the right solvent and base for my reaction?
A3: The choice of solvent and base is critical.
-
Solvents: Anhydrous dichloromethane (DCM) and dimethylformamide (DMF) are commonly used and effective for many amide couplings.[3] Ensure the solvent is completely dry to prevent hydrolysis of active intermediates.[3]
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[1]
Data Presentation: Amide Coupling Condition Optimization
| Parameter | Typical Range | Key Considerations |
| Coupling Reagent | 1.0 - 1.5 equiv. | HATU, HBTU, EDC are common. Choice depends on substrate. |
| Base (e.g., DIPEA) | 2.0 - 3.0 equiv. | Must be non-nucleophilic to avoid side reactions. |
| Amine | 1.0 - 1.2 equiv. | A slight excess can help drive the reaction to completion. |
| Solvent | Anhydrous DCM or DMF | Solvent must be able to dissolve all components. |
| Temperature | 0 °C to Room Temp | Start activation at 0 °C to control reactivity and minimize side reactions.[3] |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS to determine the optimal time.[3] |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quench: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, are powerful tools for forming C-C and C-N bonds. However, their success is highly dependent on the integrity of the catalyst and the reaction conditions.[2][4][6]
Catalytic Cycle and Common Failure Points
Understanding the catalytic cycle is key to troubleshooting. Low yields often result from the failure of one of its three main steps: oxidative addition, transmetalation, or reductive elimination.
Caption: The generic catalytic cycle for Pd-cross-coupling and common failure points.
Suzuki-Miyaura Coupling
Q4: My Suzuki coupling reaction is giving a low yield. What should I check first?
A4: Low yields in Suzuki couplings can often be traced back to a few key areas.[7]
-
Reagent Quality: Boronic acids/esters can degrade, especially electron-deficient ones which are susceptible to protodeboronation (replacement of the boron group with hydrogen).[7][8] Use fresh, high-purity reagents.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and can degrade.[7] Ensure they have been stored correctly under an inert atmosphere.[7]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[7] Ensure your reaction vessel is properly purged with argon or nitrogen.[7]
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[7] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[7][9]
Q5: How can I minimize protodeboronation of my boronic acid?
A5: Protodeboronation is a major side reaction that consumes your starting material.[7][8] Strategies to mitigate it include:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[7] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or NaOtBu, especially for sensitive substrates.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from decomposition.[7][8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[7]
Data Presentation: Suzuki Coupling Condition Optimization
| Parameter | Typical Range | Key Considerations |
| Pd Catalyst Loading | 0.5 - 2.0 mol% | Higher loading may be needed for less reactive halides (e.g., Ar-Cl).[2][10] |
| Ligand | 1-2x Pd conc. | Bulky, electron-rich phosphine ligands are often effective. |
| Base | 1.5 - 3.0 equiv. | K₂CO₃, Cs₂CO₃, K₃PO₄. Choice depends on substrate's sensitivity.[11] |
| Solvent | Toluene, Dioxane, THF, often with water | A combination of an organic solvent and water is common.[4][11] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for aryl chlorides.[2][11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water).[7] Bubble the inert gas through the solution for 10-15 minutes.[7] Finally, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination
Q6: I'm getting low yields in my Buchwald-Hartwig amination. What are the specific challenges with this reaction?
A6: This reaction is powerful for C-N bond formation but can be sensitive.
-
Ligand Choice is Crucial: The choice of a bulky, electron-rich phosphine ligand is critical and highly dependent on the amine coupling partner.[12][13]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are commonly used.[12][13] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often at higher temperatures.[12]
-
Aryl Halide Reactivity: Contrary to many cross-coupling reactions, aryl iodides can be challenging substrates because the iodide formed can inhibit the catalyst.[13] The general reactivity order is often Ar-Br > Ar-Cl > Ar-I.[13]
-
Solvent Effects: Anhydrous, degassed solvents are essential. Toluene and dioxane are common choices that play a significant role in the solubility of reagents and the stability of catalytic intermediates.[12][14]
Sonogashira Coupling
Q7: My Sonogashira coupling is not working well. What should I optimize?
A7: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.
-
Copper Co-catalyst: Traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI). This can sometimes lead to alkyne homocoupling (Glaser coupling). Ensure your copper source is fresh.
-
Copper-Free Conditions: To avoid homocoupling, copper-free conditions have been developed, though they may require different ligands or higher temperatures.[15]
-
Base: A strong amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It acts as both the base and often as the solvent.
-
Atmosphere: As with other Pd-catalyzed reactions, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and alkyne homocoupling.[16]
Decision Tree for Reaction Condition Selection
Caption: A decision tree to guide the selection of initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. reddit.com [reddit.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [repository.kaust.edu.sa]
Analytical methods for determining the chiral purity of the compound
Welcome to the Technical Support Center for Chiral Purity Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of a compound's chiral purity.
Frequently Asked Questions (FAQs)
Q1: What is chiral purity and why is it important?
Chiral purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture.[1] It is a critical quality attribute in the pharmaceutical industry because different enantiomers of a drug can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] Regulatory agencies like the FDA and EMA require detailed data on the enantiomeric composition of chiral drugs to ensure their safety and efficacy.[4]
Q2: What are the primary analytical methods for determining enantiomeric excess?
The most common techniques for determining enantiomeric excess (ee) are:
-
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the leading methods, valued for their accuracy and reliability.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful non-destructive method that often uses chiral solvating or derivatizing agents to differentiate enantiomers.[7][8]
-
Capillary Electrophoresis (CE) : Known for its high separation efficiency, short analysis times, and minimal sample consumption.[9]
-
Polarimetry : A traditional, rapid method that measures the rotation of plane-polarized light, though it is generally less accurate than chromatographic techniques.[10][11]
Q3: How do I choose the right analytical method for my compound?
The choice of method depends on several factors, including the properties of your analyte (volatility, solubility, presence of chromophores), the required accuracy and sensitivity, sample throughput needs, and available equipment.[7] Chiral chromatography, particularly HPLC and SFC, is often the preferred starting point due to its broad applicability and high accuracy.[5][12] NMR is excellent for structural confirmation and can be used without separating the enantiomers. CE is a strong alternative when high efficiency and low sample volume are critical.[13]
Q4: What is a Chiral Stationary Phase (CSP)?
A Chiral Stationary Phase (CSP) is a chromatographic packing material that has a chiral selector bonded to its surface.[6] Enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes.[14] This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most widely used and versatile.[15][16]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the principal analytical methods for determining chiral purity.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[17] | Broad applicability, high efficiency and accuracy, good scalability.[5][12] | Can be expensive, longer run times, method development can be complex.[12][18] | > 2.0[12] | 0.05 - 0.1%[12] |
| Chiral SFC | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | Fast separations, reduced solvent consumption ("green" chemistry), compatible with normal-phase CSPs.[19] | Requires specialized equipment, pressure changes can affect retention.[20] | Often higher than HPLC | Comparable to HPLC |
| Chiral GC | Separation of volatile analytes on a chiral column.[21] | High resolution for volatile and thermally stable compounds.[10] | Limited to volatile and thermally stable analytes; derivatization may be required.[10] | High | Analyte-dependent |
| Chiral CE | Differential migration in an electric field in the presence of a chiral selector in the buffer.[7] | High efficiency, fast analysis, minimal sample/solvent use.[9][13] | Lower concentration sensitivity compared to HPLC, less robust for some applications. | > 1.5[9] | Higher than HPLC |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) causing distinct NMR signals. | Non-destructive, provides structural information, no physical separation needed.[7] | Lower sensitivity, may require specialized and expensive chiral reagents.[1] | N/A (based on signal separation) | ~1%[8] |
Chiral HPLC Troubleshooting Guide
This guide addresses common issues encountered during chiral HPLC analysis.
Symptom: Poor or No Resolution Between Enantiomers
Q: What are the common causes of poor enantiomeric resolution?
Poor resolution can be caused by several factors:
-
An inappropriate Chiral Stationary Phase (CSP) for the analyte.[15]
-
Suboptimal mobile phase composition (e.g., incorrect organic modifier or additive).[22]
-
Incorrect column temperature, which affects the thermodynamics of the separation.[22]
-
Low column efficiency due to degradation or contamination.[23]
Q: How can I systematically troubleshoot poor resolution?
Follow a structured approach to identify and solve the issue. The workflow below outlines the key steps.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Symptom: Asymmetric Peaks (Tailing or Fronting)
Q: What causes peak tailing in chiral separations?
Peak tailing is often caused by:
-
Column Overload : Injecting too much sample mass onto the column.[22]
-
Secondary Interactions : Undesirable interactions between a basic analyte and acidic residual silanols on the silica support.[22]
-
Sample Solvent Effects : Dissolving the sample in a solvent significantly stronger than the mobile phase.[23]
Q: How can I eliminate peak tailing?
-
Rule out Column Overload : Dilute your sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloaded.[22]
-
Optimize Mobile Phase Additives :
-
For basic compounds , add a small amount of a basic modifier like diethylamine (DEA) (typically 0.1%) to the mobile phase. This will mask the active silanol sites causing the secondary interactions.[22]
-
For acidic compounds , add an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) to ensure the analyte remains in its protonated form.[22]
-
-
Match Sample Solvent to Mobile Phase : Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.[14][24]
Symptom: High Column Backpressure
Q: My HPLC system pressure has suddenly increased. What is the cause?
A sudden increase in backpressure is typically due to a blockage in the system. Common causes include:
-
Blocked Inlet Frit : Particulate matter from the sample or mobile phase can clog the column's inlet frit.[23]
-
Sample Precipitation : If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate upon injection, blocking the flow path.[23]
-
System Blockage : Blockages can also occur in other parts of the system, such as tubing, the injector, or guard column.[25]
Q: What steps should I take to resolve high backpressure?
-
Identify the Source : Systematically isolate components to find the blockage. Start by disconnecting the column and checking the system pressure. If the pressure returns to normal, the column is the source of the blockage. If the pressure remains high, continue working backward from the detector to the injector.[25]
-
Clean the Blockage :
-
If the column is blocked , first try reversing the flow direction (for robust, immobilized CSPs only, check manufacturer instructions) and flushing the column with a strong solvent to dislodge particulates from the inlet frit.[23]
-
If flushing fails, the inlet frit may need to be replaced, though this carries a risk of disturbing the packed bed.[23]
-
-
Prevent Future Issues : Always use a guard column and regularly filter your samples and mobile phases to prevent particulates from entering the system.[23]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol provides a general workflow for developing a chiral HPLC separation method.
Caption: General workflow for chiral HPLC method development.
Detailed Steps:
-
Column Selection : Begin by screening your racemic standard on a small set of columns with diverse chiral stationary phases (e.g., Chiralpak IA, IB, IC, etc.).[26]
-
Mobile Phase Preparation : Prepare fresh mobile phases using HPLC-grade solvents.[22] For normal-phase chromatography, a common starting point is a mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). For reversed-phase, use mixtures of Acetonitrile or Methanol with a buffered aqueous phase.[12]
-
Initial Screening : Inject the racemic sample onto each column with a standard mobile phase composition (e.g., 90:10 Hexane:IPA).
-
Optimization :
-
Once a "hit" (any separation, even partial) is identified, systematically optimize the mobile phase by varying the percentage of the alcohol modifier in small increments (e.g., 5%, 10%, 15%, 20%).[16]
-
If peak shape is poor, add a modifier (0.1% TFA for acids, 0.1% DEA for bases).[22]
-
Optimize the column temperature. Lowering the temperature often increases selectivity.[22]
-
-
System Suitability : Before formal validation, ensure the optimized method meets system suitability criteria, including resolution (Rs > 2.0), tailing factor, and precision.[17]
-
Validation : Validate the final method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[17][27]
Protocol 2: NMR Analysis using a Chiral Solvating Agent (CSA)
This non-separative method is used to determine enantiomeric excess directly in an NMR tube.
-
CSA Selection : Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) that is known to interact with your analyte's functional group.[7]
-
Sample Preparation :
-
Accurately weigh and dissolve 5-10 mg of your analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Acquire a standard ¹H NMR spectrum of your analyte alone.
-
Add the chiral solvating agent to the NMR tube in incremental amounts until a clear separation of signals for the two enantiomers is observed. A 1:1 molar ratio is a good starting point.[8]
-
-
Data Acquisition : Acquire the ¹H NMR spectrum of the analyte-CSA mixture. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Analysis :
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate both peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[7]
-
-
Calculation of Enantiomeric Excess (ee) :
-
Use the formula: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100 .[6]
-
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. skpharmteco.com [skpharmteco.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. benchchem.com [benchchem.com]
- 23. chiraltech.com [chiraltech.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. chiraltech.com [chiraltech.com]
- 27. scirp.org [scirp.org]
Technical Support Center: HPLC Methods for Enantiomeric Excess (ee) Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the determination of enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating enantiomers by HPLC?
The separation of enantiomers by HPLC requires introducing a chiral element into the chromatographic system. This can be achieved through two main approaches:
-
Direct Method: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and subsequent separation. This is often the preferred method due to its simplicity, as it avoids the need for derivatization.[1] Polysaccharide-based CSPs are particularly versatile for a wide range of chiral compounds, including alcohols.[1]
-
Indirect Method: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and can be separated on a conventional achiral stationary phase.[1]
Q2: How do I select the appropriate chiral stationary phase (CSP)?
Choosing the right CSP is crucial for a successful chiral separation.[2][3] The selection process often involves screening several columns with different chiral selectors.[2][4] Key considerations include:
-
Analyte Functional Groups: The functional groups on your analyte will dictate the types of interactions possible with the CSP (e.g., hydrogen bonding, π-π interactions, steric hindrance).
-
Mobile Phase Compatibility: The choice of CSP is often linked to the desired mobile phase system (Normal Phase, Reversed Phase, or Polar Organic Mode) for optimal sample solubility and instrument compatibility.[2][3]
-
Screening Kits: Using chiral screening kits that contain a variety of CSPs can be an efficient way to find a suitable column for a novel compound.[2][3][5]
Q3: What is the role of the mobile phase in chiral separations?
The mobile phase is a dynamic component of the chromatographic system and plays a critical role in optimizing enantiomeric resolution.[6] Its composition can significantly affect selectivity and retention.[6][7][8] Key aspects of mobile phase optimization include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) can alter the interactions between the analytes and the CSP.[9][10]
-
Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially for ionizable compounds.[7][9]
-
Polarity: In normal phase chromatography, non-polar solvents like hexane are often used with a small amount of a polar modifier like isopropanol.[6]
Q4: How does temperature affect chiral separations?
Temperature is a critical parameter that can have a complex effect on chiral separations.[9]
-
Increased Selectivity: Generally, lower temperatures enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for enantiomeric recognition.[2][3][9]
-
Improved Efficiency: Conversely, higher temperatures can lead to increased efficiency and better peak shapes.[2][3]
-
Optimization is Key: The optimal temperature is compound-dependent and should be carefully controlled and optimized for each specific separation.[9] Maintaining a consistent temperature is crucial for reproducibility.[2][3]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
Peaks are heavily overlapped with a resolution factor (Rs) less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[2][9] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier percentage in 5% increments.[9] For ionizable compounds, adjust the pH or add acidic/basic modifiers (e.g., 0.1% TFA or DEA).[9] |
| Incorrect Temperature | Systematically vary the column temperature. Lower temperatures often improve resolution.[2][9] |
| Inappropriate Flow Rate | Chiral separations often benefit from lower flow rates (e.g., 0.2 - 1.0 mL/min for a 4.6 mm ID column).[2][3] |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, leading to inaccurate integration and quantification.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the column was overloaded.[9] |
| Secondary Interactions | For basic compounds, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase.[9] For acidic compounds, add an acidic modifier like 0.1% trifluoroacetic acid (TFA).[9] |
| Column Contamination or Degradation | Flush the column with a strong solvent as recommended by the manufacturer.[11] If the problem persists, the column may be damaged and need replacement.[9][11] |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase or a weaker solvent. |
Quantitative Data Summary
The following table summarizes typical starting conditions for chiral method development on polysaccharide-based CSPs. These are general guidelines and will require optimization.
| Parameter | Normal Phase | Reversed Phase | Polar Organic Mode |
| Stationary Phase | Cellulose or Amylose-based CSP | Cellulose or Amylose-based CSP | Cellulose or Amylose-based CSP |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) | Acetonitrile or Methanol (100%) |
| Additive | 0.1% DEA for basic analytes0.1% TFA for acidic analytes | 0.1% Formic Acid or Ammonium Bicarbonate Buffer | 0.1% DEA for basic analytes0.1% TFA for acidic analytes |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (ambient) | 25 °C (ambient) | 25 °C (ambient) |
| Detection | UV at an appropriate wavelength (e.g., 225 nm or 254 nm)[1][6] | UV at an appropriate wavelength | UV at an appropriate wavelength |
Experimental Protocol: Enantiomeric Excess Determination of a Chiral Compound
This protocol outlines a general procedure for developing an HPLC method for the determination of enantiomeric excess using a chiral stationary phase.
1. Materials and Reagents
-
Racemic standard of the compound of interest
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Acetonitrile, Methanol, Water)
-
Additives (e.g., Trifluoroacetic acid, Diethylamine)
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
2. Preparation of Solutions
-
Mobile Phase: Prepare the initial mobile phase according to the screening conditions (see table above). For example, for normal phase, prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Degas the mobile phase before use.
-
Standard Solution: Prepare a stock solution of the racemic standard at a concentration of approximately 0.5-1.0 mg/mL in a suitable solvent. The sample solvent should ideally be the mobile phase or a weaker solvent.
3. HPLC Method Development Workflow
4. Chromatographic Conditions (Initial Screening)
-
Column: Chiralpak® IA or similar polysaccharide-based column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength
-
Injection Volume: 5-20 µL
5. Data Analysis and Calculation of Enantiomeric Excess (ee)
-
Integrate the peak areas for both enantiomers. Let the areas be A1 and A2, where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [(A1 - A2) / (A1 + A2)] x 100
6. Method Optimization
-
If the initial screening does not provide adequate separation, systematically modify the mobile phase composition, column temperature, and flow rate as described in the troubleshooting section.
-
Allow the column to equilibrate for at least 10-20 column volumes after each change in the mobile phase.[2][3] CHIROBIOTIC columns may require longer equilibration times.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. chiraltech.com [chiraltech.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Managing tert-butyl Cation Formation During Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the formation of the reactive tert-butyl cation during the deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation during Boc deprotection is the generation of a highly reactive tert-butyl cation.[1][2] This carbocation is formed upon the acidic cleavage of the Boc group, typically with strong acids like trifluoroacetic acid (TFA).[1][3] As a potent electrophile, the tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][4]
Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][5]
-
Methionine (Met): The thioether side chain can be alkylated, which results in the formation of a sulfonium salt.[2][3][5]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues.[2][3]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[2][3][5]
Q3: How can I prevent the formation of these tert-butylation byproducts?
A3: The most effective strategy to prevent tert-butylation is to incorporate "scavengers" into the deprotection reaction mixture.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[2][3] They effectively "trap" the carbocation before it can react with your molecule of interest.[3][4]
Q4: What are some common scavengers and in what amounts should they be used?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers and their typical concentrations are:
-
Triisopropylsilane (TIS): A highly effective and general carbocation scavenger.[6]
-
Triethylsilane (TES): Often used to protect tryptophan and methionine residues.[6]
-
Water (H₂O): Can act as a scavenger to form tert-butanol and is often included in scavenger cocktails.[3][6]
-
Thioanisole: Particularly effective in preventing the S-alkylation of methionine.[3][6]
-
1,2-Ethanedithiol (EDT): Commonly used for protecting cysteine and tryptophan residues.[6][7]
A general-purpose scavenger cocktail for many applications is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][8] For peptides containing multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2][4]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a mass increase of +56 Da.
-
Possible Cause: This mass increase is characteristic of tert-butylation, where a tert-butyl group has been added to a nucleophilic site on your molecule by the tert-butyl cation.[1][6]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[6] The choice of scavenger should be guided by the amino acid composition of your peptide. For instance, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[1][2] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient acid strength or concentration. The acidic conditions may not be strong enough to efficiently cleave the Boc group.[2][9]
-
Solution 1: Increase the acid concentration (e.g., from 20% TFA to 50% or even 95% TFA in DCM).[1][2] For particularly resistant substrates, 4M HCl in dioxane can be a more potent alternative.[2][4]
-
Possible Cause 2: Insufficient reaction time or temperature. The reaction may not have been allowed to proceed to completion.[2][9]
-
Solution 2: Extend the reaction time and monitor the progress using TLC or LC-MS. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase the rate of side product formation if scavengers are not used.[2]
-
Possible Cause 3: Steric hindrance. Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[2][9]
-
Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial to minimize side reactions.[2]
Quantitative Data on Scavenger Efficiency
The selection of an appropriate scavenger cocktail can significantly impact the purity of the final product. The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| TFA / H₂O (95:5) | 85% | 15% |
| TFA / TIS / H₂O (95:2.5:2.5) | 98% | 2% |
| TFA / EDT / H₂O (95:2.5:2.5) | 99% | 1% |
| Reagent K | >99% | <1% |
Data is illustrative and compiled from general knowledge in the provided search results. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1][3]
Protocol 2: Boc Deprotection using a Scavenger Cocktail
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1] Adjust the scavenger composition based on the amino acids present in your peptide.
-
Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Biological Evaluation of (R)- and (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
(R)- and (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate are chiral building blocks pivotal in medicinal chemistry.[1] While extensively used as intermediates in the synthesis of complex pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active compounds, publicly available data directly comparing the biological activities of the individual enantiomers is scarce.[1][2] The stereochemistry of a drug candidate can significantly influence its pharmacological and toxicological profile, making the early-stage evaluation of individual enantiomers a critical step in drug discovery.[3][4]
This guide provides a proposed framework for the comparative biological evaluation of (R)- and (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate. We present a series of hypothetical, yet standard, in vitro assays to delineate potential differences in their efficacy and safety profiles. The objective is to offer a robust methodological template for researchers seeking to investigate the stereospecific bioactivity of these important synthetic intermediates.
Proposed Comparative Biological Assays
Given their documented use in the synthesis of kinase inhibitors, a logical starting point for a comparative analysis is to screen the (R) and (S) enantiomers against a representative kinase panel. For this guide, we will use "Kinase X" as a hypothetical target. Furthermore, a general cytotoxicity assessment is crucial to determine if any observed inhibitory activity is specific or due to broad cellular toxicity.
Quantitative Data Summary (Hypothetical Data)
The following tables summarize hypothetical data from the proposed assays to illustrate how the enantiomers' performances could be compared.
Table 1: Comparative Kinase Inhibition Activity
| Compound ID | Enantiomer | Target | IC₅₀ (nM) |
| C-001 | (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate | Kinase X | 85 |
| C-002 | (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate | Kinase X | 1250 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity in HEK293 Cells
| Compound ID | Enantiomer | Assay Type | CC₅₀ (µM) |
| C-001 | This compound | MTT Assay | > 50 |
| C-002 | (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate | MTT Assay | > 50 |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Visualized Workflows and Pathways
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Experimental workflow for enantiomer comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the proposed assays.
Protocol for In Vitro Kinase Inhibition Assay (Kinase X)
This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase.[5][6]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human Kinase X enzyme and its specific peptide substrate in kinase buffer to desired concentrations.
-
Prepare ATP solution in kinase buffer (concentration is typically at or near the Km for the specific kinase).
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).
-
Incubate for 40 minutes to allow for signal development.
-
-
Data Acquisition and Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol for MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9]
-
Cell Culture and Plating :
-
Culture human embryonic kidney (HEK293) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment :
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay Procedure :
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data using non-linear regression to determine the CC₅₀ value.
-
Conclusion
While (R)- and (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate are established as valuable synthetic intermediates, a direct comparison of their biological activities is not well-documented in scientific literature. The significant impact of stereochemistry on drug action underscores the importance of such an evaluation. This guide provides a comprehensive and actionable framework for researchers to conduct a comparative analysis of these enantiomers. The proposed assays for kinase inhibition and cytotoxicity, along with detailed protocols and visualization tools, offer a solid foundation for elucidating the potential stereospecific biological profiles of these compounds, thereby guiding future drug discovery and development efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. myuchem.com [myuchem.com]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Structure-activity relationship (SAR) studies of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate analogs.
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate scaffold. This chiral piperidinone is a key intermediate in the development of therapeutics targeting a range of biological entities, most notably kinase inhibitors and orexin receptor antagonists.
The inherent structural features of this compound, including its chiral center and sites amenable to functionalization at the carbonyl and amine positions, make it an attractive starting point for SAR studies. Modifications to this core structure can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting analogs. This guide summarizes the available data on these analogs, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways.
Data Presentation: Structure-Activity Relationship Insights
| Compound/Analog Reference | Target | Key Structural Modifications from Core Scaffold | Biological Activity (IC50/Ki) |
| Hypothetical Analog A1 | IRAK4 | Phenyl group attached to the piperidinone nitrogen | ~500 nM |
| Hypothetical Analog A2 | IRAK4 | Substituted benzyl group on the piperidinone nitrogen | ~150 nM |
| Hypothetical Analog A3 | IRAK4 | Heterocyclic moiety (e.g., pyridine) on the carbamate | ~80 nM |
| Filorexant Analog B1 | OX1/OX2 | Ether linkage at the piperidinone carbonyl and pendant heterocycle | OX1 Ki: ~10 nM, OX2 Ki: ~5 nM |
| Selective OX2 Antagonist PE-6 | OX2 | Modified ether linkage and specific pendant heterocycle | OX2 Ki: <1 nM, >1600-fold selectivity over OX1[1] |
| Suvorexant | OX1/OX2 | Diazepane ring fused with a substituted benzoxazole | OX1 Ki: 5.5 nM, OX2 Ki: 2.5 nM |
Note: Data for hypothetical analogs is illustrative of general SAR trends observed in related kinase inhibitor series. Data for Filorexant and PE-6 analogs are derived from literature on piperidine ether orexin antagonists to demonstrate the impact of modifications on a similar core.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments typically employed in the evaluation of this compound analogs targeting IRAK4 and orexin receptors.
IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of the IRAK4 kinase.
Materials:
-
IRAK4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (analogs of this compound)
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X mixture of the IRAK4 enzyme and the Eu-anti-Tag Antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the enzyme/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
The FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
The IC50 values are determined by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Orexin Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of test compounds to displace a radiolabeled ligand from the orexin receptors (OX1R and OX2R).
Materials:
-
Cell membranes prepared from cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., [³H]-Suvorexant).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compounds.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the amount of bound radioligand by scintillation counting.
-
The Ki values are calculated from the IC50 values (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the SAR studies of this compound analogs.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
References
Navigating the Landscape of IRAK4 Inhibition: A Comparative Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a perpetual frontier. This guide provides a comparative analysis of the biological evaluation of derivatives of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key scaffold in the development of novel therapeutics, with a particular focus on their activity as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
The piperidinone core, a central feature of these derivatives, serves as a versatile platform for structural modifications that can significantly impact biological activity. This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for key biological assays are also provided to facilitate reproducibility and further investigation.
Comparative Biological Activity of IRAK4 Inhibitors
The following table summarizes the in vitro potency of a series of derivatives based on a substituted piperidinone scaffold, highlighting the impact of various substitutions on their ability to inhibit IRAK4. The data is extracted from studies on the development of the IRAK4 inhibitor Zimlovisertib (PF-06650833).[1]
| Compound ID | Rsyn | Ranti | IRAK4 IC50 (nM) |
| 5 | H | H | 55 |
| 6 | Me | H | 17 |
| 7 | Et | H | 13 |
| 8 | n-Pr | H | 13 |
| 9 | i-Pr | H | 19 |
| 10 | c-Pr | H | 16 |
| 11 | H | Me | 120 |
| 12 | H | Et | 140 |
| 1 | F | H | 4.3 |
| 13 | F | c-Pr | 5.3 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this series of IRAK4 inhibitors:
-
Substitution at the syn-position of the lactam: Small alkyl substitutions at the syn-position (Rsyn), such as methyl, ethyl, n-propyl, isopropyl, and cyclopropyl (compounds 6-10 ), generally lead to a significant increase in potency compared to the unsubstituted analog (compound 5 ).
-
Substitution at the anti-position of the lactam: In contrast, substitutions at the anti-position (Ranti), as seen in compounds 11 and 12 , result in a marked decrease in inhibitory activity.
-
Fluorine Substitution: A notable enhancement in potency is observed with the introduction of a fluorine atom at the syn-position (compound 1 ), resulting in a more than 12-fold increase in activity compared to the unsubstituted parent compound. This trend is also observed in other analogs, such as the cyclopropyl-substituted pair (compounds 10 and 13 ).[1] The increased potency conferred by fluorine substitution is hypothesized to be due to its influence on the hydrogen bond donor capability of the lactam.[1]
Experimental Protocols
IRAK4 Inhibition Assay
The biochemical potency of the compounds against IRAK4 was determined using a radiometric kinase assay. The general workflow for such an assay is outlined below.
Methodology:
-
Reaction Mixture Preparation: The kinase reaction is initiated by combining the IRAK4 enzyme, a suitable peptide substrate, and the test compound at various concentrations in a reaction buffer.
-
Initiation of Reaction: The reaction is started by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the enzymatic transfer of the radiolabeled phosphate group from ATP to the peptide substrate.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a strong acid or a high concentration of non-radiolabeled ATP.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This can be achieved using methods such as phosphocellulose paper binding or chromatography.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of IRAK4, which in turn phosphorylates downstream targets, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. The derivatives discussed in this guide act by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
This guide provides a foundational understanding of the biological evaluation of this compound derivatives as IRAK4 inhibitors. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors for the treatment of inflammatory and autoimmune diseases.
References
Efficacy comparison of PROTACs derived from different chiral piperidinone precursors
Researchers in the field of targeted protein degradation are increasingly focusing on the nuanced structural elements of Proteolysis Targeting Chimeras (PROTACs) to enhance their potency and selectivity. Among these elements, the stereochemistry of the linker components, such as chiral piperidinone precursors, is emerging as a critical determinant of a PROTAC's efficacy. While direct head-to-head comparative studies of PROTACs derived from different chiral piperidinone precursors are not extensively available in the public domain, this guide provides a framework for such a comparison, supported by analogous studies on the influence of stereochemistry in PROTAC linkers and established experimental protocols.
The linker in a PROTAC molecule is not merely a spacer but an active component that influences the overall conformation of the molecule. This conformation is crucial for the successful formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][] The incorporation of rigid cyclic structures like piperidine within the linker can pre-organize the PROTAC into a bioactive conformation.[][3]
While specific data on chiral piperidinone precursors is sparse, a study on a PROTAC with a stereocenter in a 1,4-cyclohexyl linker demonstrated that a single stereochemical inversion significantly impacts conformational rigidity, binding affinity for the E3 ligase, and ultimately, the cellular degradation activity.[4] This underscores the principle that the precise three-dimensional arrangement of atoms in the linker, dictated by the chirality of its precursors, can fine-tune the biological activity of the PROTAC.
This guide will, therefore, present a hypothetical efficacy comparison of PROTACs derived from (R)- and (S)-piperidinone precursors to illustrate the potential impact of this stereochemistry. The presented data is illustrative and serves as a template for researchers conducting such comparative studies.
Quantitative Efficacy Comparison
The following table summarizes hypothetical performance data for two PROTACs, differing only in the chirality of their piperidinone precursor, targeting a hypothetical protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.
| Parameter | PROTAC A (from (R)-piperidinone) | PROTAC B (from (S)-piperidinone) | Rationale for Hypothetical Difference |
| Target Binding Affinity (Kd for POI-X) | 50 nM | 55 nM | The piperidinone chirality is in the linker and should not significantly affect direct binding to the target protein. |
| E3 Ligase Binding Affinity (Kd for CRBN) | 150 nM | 450 nM | The stereocenter can influence the presentation of the E3 ligase ligand, potentially altering its binding affinity. |
| Ternary Complex Formation (Cooperativity, α) | 5 | 1.5 | A favorable conformation induced by one stereoisomer can lead to more cooperative binding of the target and E3 ligase. |
| Degradation Potency (DC50) | 25 nM | 200 nM | Higher cooperativity and better E3 ligase binding translate to more potent degradation. |
| Maximum Degradation (Dmax) | >95% | 80% | The less optimal ternary complex formed by one isomer may lead to incomplete degradation. |
| Cellular Viability (IC50) | 100 nM | >1000 nM | More potent degradation of the target protein leads to a greater downstream effect on cell viability. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for comparing the efficacy of different PROTACs.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Caption: Workflow for Comparative Efficacy of Chiral PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments required to compare the efficacy of PROTACs derived from different chiral piperidinone precursors are provided below.
Target Protein and E3 Ligase Binding Affinity Assays
1. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of the PROTACs to the target protein and the E3 ligase.
-
Methodology:
-
Immobilize the purified recombinant target protein or E3 ligase on a sensor chip.
-
Prepare a series of concentrations of the PROTAC analyte in a suitable running buffer.
-
Inject the different concentrations of the PROTAC over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters of binding (Kd, ΔH, ΔS) between the PROTACs and the target protein or E3 ligase.
-
Methodology:
-
Load a solution of the purified recombinant target protein or E3 ligase into the sample cell of the ITC instrument.
-
Load a concentrated solution of the PROTAC into the injection syringe.
-
Perform a series of small injections of the PROTAC solution into the sample cell while monitoring the heat change associated with binding.
-
Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Protein Degradation Assays
1. Western Blot
-
Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTACs.
-
Methodology:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC for a specified period (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
2. In-Cell Western / Immunofluorescence
-
Objective: To provide a higher-throughput method for quantifying target protein degradation.
-
Methodology:
-
Seed cells in 96- or 384-well plates.
-
Treat with serial dilutions of the PROTACs for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the target protein and a normalization antibody (e.g., for total protein or a housekeeping protein).
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores.
-
Image the plates using a high-content imager or plate reader.
-
Quantify the fluorescence intensity for the target protein and normalize it to the control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assays
1. MTT or MTS Assay
-
Objective: To assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
-
Methodology:
-
Seed cells in 96-well plates and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
For MTT, solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and plot against the PROTAC concentration to determine the IC50.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To quantify cell viability by measuring ATP levels.
-
Methodology:
-
Follow the same cell seeding and treatment protocol as for the MTT assay.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 from the dose-response curve.
-
References
A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of biologically active molecules, including kinase inhibitors.[1] Its rigid piperidinone scaffold and protected amine functionality make it a versatile synthon for introducing stereochemistry and nitrogen-containing heterocycles into drug candidates. However, the demands of modern drug discovery necessitate a diverse toolbox of chiral intermediates to explore a wider chemical space and optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of alternative chiral building blocks, detailing their synthesis, performance, and applications, supported by experimental data.
I. Structural and Functional Alternatives
The alternatives to this compound can be broadly categorized into three classes:
-
Chiral 3-Aminopiperidines and their Derivatives: These compounds maintain the core piperidine scaffold but offer variations in the oxidation state of the ring and substitution patterns. They are key components in many pharmaceuticals, including DPP-4 inhibitors like alogliptin and PARP inhibitors such as niraparib.[2][3]
-
Chiral 3-Substituted Piperidin-2-ones: These are direct analogues of the parent compound, featuring different substituents at the 3-position. These modifications can influence binding interactions and metabolic stability.
-
Chiral γ-Aminobutyric Acid (GABA) Analogs: These building blocks are structurally related and serve as important neurotransmitter analogs, targeting the central nervous system.[4][5] Their application extends to treatments for neurological disorders.[5]
II. Comparative Synthesis and Performance
The synthesis of these chiral building blocks has evolved significantly, with several advanced catalytic methods offering high efficiency and enantioselectivity. Below is a comparative summary of key synthetic strategies.
Table 1: Comparison of Asymmetric Synthetic Methods for Chiral Piperidine Derivatives
| Method | Catalyst/Reagent | Key Features | Typical Yield | Typical Enantioselectivity (ee) | Reference |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | [Rh(cod)OH]₂ / (S)-Segphos | Broad substrate scope including aryl and vinyl boronic acids. Access to 3-aryl and 3-vinyl piperidines. | High | Excellent (>95%) | [6][7] |
| Ni-catalyzed Reductive Cross-Coupling | NiCl₂-glyme / Chiral Bioxazoline Ligand | Couples (hetero)aryl iodides with benzylic chlorides to form 1,1-diarylalkanes, which can be precursors to complex piperidines. | Good to Excellent | High (up to 99%) | [8][9] |
| Enzymatic Cascade (Transaminases) | Transaminase (e.g., ATA-302) | Green and sustainable method. High stereoselectivity. Used in the synthesis of Niraparib precursor. | Good | Excellent (>98%) | [10][11] |
| Enzymatic Cascade (Galactose Oxidase/Imine Reductase) | GOase / IRED | One-pot synthesis of N-Cbz-protected 3-aminopiperidine from L-ornithinol. | Up to 54% (isolated) | High | [2] |
| Asymmetric [2+2+2] Cycloaddition | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | Constructs polysubstituted piperidines from alkynes, alkenes, and isocyanates. | Good | High | [12] |
III. Experimental Protocols
A. Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Arylpiperidines
This protocol is adapted from the work of Fletcher and colleagues.[7]
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Toluene, Tetrahydrofuran (THF), H₂O
-
Aqueous CsOH (50 wt%)
-
Arylboronic acid (3.0 equiv)
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
Procedure:
-
To a vial under an inert atmosphere, add [Rh(cod)OH]₂ and (S)-Segphos.
-
Add toluene, THF, and H₂O, followed by aqueous CsOH. Stir the mixture at 70 °C for 10 minutes.
-
Add the arylboronic acid and then the phenyl pyridine-1(2H)-carboxylate.
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.
-
The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine.
B. Ni-Catalyzed Asymmetric Reductive Cross-Coupling
This protocol is based on the research by Reisman and coworkers.[8][9]
Materials:
-
NiCl₂-glyme (10 mol%)
-
Chiral bioxazoline ligand (e.g., 4-heptyl-BiOX) (12 mol%)
-
(Hetero)aryl iodide (1.0 equiv)
-
Benzylic chloride (1.5 equiv)
-
Manganese powder (3.0 equiv)
-
Anhydrous DMA
Procedure:
-
In a glovebox, add NiCl₂-glyme and the chiral ligand to a vial.
-
Add anhydrous DMA and stir for 10 minutes.
-
Add the (hetero)aryl iodide, benzylic chloride, and manganese powder.
-
Seal the vial and stir at room temperature for the specified time.
-
Quench the reaction and extract the product. Purify by flash chromatography.
C. Enzymatic Synthesis using Transaminase
This method is employed in the synthesis of a key intermediate for Niraparib.[11]
Materials:
-
Transaminase enzyme (e.g., ATA-302)
-
Pyridoxal-5-phosphate (PLP) co-factor
-
Amine donor (e.g., isopropylamine)
-
Substrate (e.g., a prochiral ketone or aldehyde)
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
In a temperature-controlled vessel, dissolve the substrate in the buffer.
-
Add the transaminase enzyme, PLP, and the amine donor.
-
Maintain the reaction at a specific pH and temperature with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the chiral amine product and purify as necessary.
IV. Bioisosteric Replacements and Signaling Pathways
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy in drug design.[13][14] The chiral building blocks discussed can be considered bioisosteres of one another, allowing for fine-tuning of a drug candidate's properties. For example, replacing the lactam carbonyl of this compound with a methylene group to give a 3-aminopiperidine derivative can alter hydrogen bonding capacity and metabolic stability.
A. DPP-4 Inhibition Pathway
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[15][16] Chiral 3-aminopiperidines are core components of several DPP-4 inhibitors.
Caption: DPP-4 inhibition by drugs containing a chiral 3-aminopiperidine scaffold.
B. PARP Inhibition Pathway in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is crucial for DNA repair. In cancers with BRCA mutations, inhibiting PARP leads to synthetic lethality. Niraparib, which contains a chiral 3-substituted piperidine, is a potent PARP inhibitor.[3][17][18]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
V. Conclusion
The selection of a chiral building block is a critical decision in the drug discovery process. While this compound remains a valuable tool, a wide array of alternatives offers opportunities to modulate biological activity and physicochemical properties. The advanced synthetic methodologies highlighted in this guide, particularly those employing catalytic asymmetric synthesis, provide efficient access to these diverse chiral piperidine derivatives. By understanding the comparative advantages of each building block and synthetic route, researchers can make more informed decisions to accelerate the development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. Bioisostere - Wikipedia [en.wikipedia.org]
- 15. oatext.com [oatext.com]
- 16. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. medkoo.com [medkoo.com]
Spectroscopic Comparison of (R)- and (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereochemistry of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the (R) and (S) enantiomers of tert-butyl (6-oxopiperidin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of specific experimental spectra in the public domain, this guide presents expected spectroscopic data based on the known functional groups within the molecule, alongside established analytical protocols for chiral discrimination.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry are not expected to differentiate between the (R) and (S) enantiomers of tert-butyl (6-oxopiperidin-3-yl)carbamate. However, these methods are crucial for confirming the overall molecular structure. Chiral separation techniques, such as Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), are essential for distinguishing and quantifying the individual enantiomers.
Structural Confirmation: Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data for the structural elucidation of tert-butyl (6-oxopiperidin-3-yl)carbamate. These values are consistent for both the (R) and (S) enantiomers.
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -C(H ₃)₃ (tert-Butyl) | ~1.45 | s |
| -CH ₂-CH(NHBoc)- | ~1.8 - 2.2 | m |
| -CH₂-C(=O)- | ~2.3 - 2.6 | m |
| -CH ₂-NH-C(=O)- | ~3.2 - 3.5 | m |
| -CH (NHBoc)- | ~3.8 - 4.2 | m |
| -NH - (Amide) | ~6.0 - 7.5 | br s |
| -NH - (Carbamate) | ~4.5 - 5.5 | br s |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Expected Chemical Shift (ppm) |
| -C (CH₃)₃ (tert-Butyl) | ~28.5 |
| -C H₂-CH(NHBoc)- | ~30 - 35 |
| -C H₂-C(=O)- | ~40 - 45 |
| -C H(NHBoc)- | ~48 - 55 |
| -C H₂-NH-C(=O)- | ~40 - 45 |
| -C (CH₃)₃ (tert-Butyl) | ~80.0 |
| -C =O (Carbamate) | ~155.0 |
| -C =O (Amide/Lactam) | ~175.0 |
Table 3: Expected Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amide & Carbamate) | Stretch | 3400 - 3200 |
| C-H (Alkyl) | Stretch | 3000 - 2850 |
| C=O (Amide/Lactam) | Stretch | 1680 - 1630 |
| C=O (Carbamate) | Stretch | 1720 - 1680 |
| N-H | Bend | 1560 - 1510 |
| C-N | Stretch | 1250 - 1020 |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 215.14 |
| [M+Na]⁺ | 237.12 |
Chiral Discrimination: Separation of Enantiomers
To differentiate and quantify the (R) and (S) enantiomers, chiral chromatography is the method of choice. Both Chiral HPLC and Chiral SFC are powerful techniques for this purpose, with SFC often offering advantages in terms of speed and reduced solvent consumption.
Experimental Workflow for Spectroscopic Analysis and Chiral Separation
A Comparative Guide to the In Vitro Activity of Chiral Kinase Inhibitors: (R) vs. (S) Isomers
The three-dimensional structure of a drug molecule is a critical determinant of its biological activity. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, chirality can introduce subtle yet profound differences in binding affinity, potency, and selectivity.[1][2] This guide provides a comparative overview of the in vitro activity of (R) and (S) isomers of selected kinase inhibitors, supported by experimental data and detailed protocols.
Many biological targets, such as enzymes and receptors, are chiral themselves, meaning they can differentiate between stereoisomers of a drug.[3] Consequently, one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to off-target effects and toxicity.[3][4] Understanding these differences is paramount in drug discovery and development to optimize efficacy and safety.[3][5]
Data Presentation: Comparative In Vitro Activity
The inhibitory activities of (R) and (S) isomers of several kinase inhibitors were evaluated using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) values.[6] A lower IC50 value indicates greater potency. The data clearly demonstrates that stereochemistry plays a significant role in the potency of these inhibitors.
| Kinase Inhibitor (Target) | Isomer | IC50 (nM) | Fold Difference ((S) vs. (R)) |
| PH-797804 (p38α) | (S)-atropisomer | ~10 | >100x more potent |
| (R)-atropisomer | >1000 | ||
| Isothiazole Derivative (TrkA) | (S)-isomer (Compound 18) | 15 | ~21x more potent |
| (R)-isomer (Compound 17) | 320 | ||
| Schisandrin B Derivative (GSK-3β) | (-)-2 isomer | 70 | 1.14x more potent |
| (+)-2 isomer | 80 | ||
| (-)-1 isomer | 290 | 1.17x more potent | |
| (+)-1 isomer | 340 |
Data synthesized from multiple sources. The PH-797804 data indicates the (S)-atropisomer is over 100-fold more potent than the (R)-isomer against the p38α kinase.[1] Similarly, the (S)-isomer of an isothiazole-based TrkA inhibitor showed a significantly lower IC50 value compared to its (R)-isomer.[1] For the Schisandrin B derivatives targeting GSK-3β, the (-) isomers consistently demonstrated slightly higher potency than their (+) counterparts.[7]
Mandatory Visualizations
Visualizations are crucial for understanding the complex biological and experimental contexts of kinase inhibition. Below are diagrams illustrating a key signaling pathway and a standard experimental workflow.
Caption: p38 MAPK signaling pathway, a key regulator of inflammation.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Experimental Protocols
The determination of IC50 values is a cornerstone of in vitro pharmacology. Below is a detailed, representative protocol for a luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ADP produced.[8]
Objective: To determine the IC50 value of the (R) and (S) isomers of a kinase inhibitor against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., p38α, TrkA)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
(R) and (S) isomer stock solutions (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Multichannel pipettes and a plate reader with luminescence detection capability
Protocol:
-
Compound Preparation:
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of each serially diluted isomer or a DMSO control to the appropriate wells.[8]
-
Prepare a master mix of the kinase enzyme in the kinase assay buffer. Add 2.5 µL of this mix to each well. The final enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range.[10][11]
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.[8]
-
-
Reaction Initiation:
-
Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure data comparability.[10]
-
Incubate the plate at 30°C for 60 minutes. This time may need optimization based on the specific kinase's activity.[8]
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal.[8]
-
Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration for both the (R) and (S) isomers.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each isomer. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the signal.[9][12]
-
References
- 1. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Stereoisomers of Schisandrin B Are Potent ATP Competitive GSK-3β Inhibitors with Neuroprotective Effects against Alzheimer's Disease: Stereochemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assayquant.com [assayquant.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 12. courses.edx.org [courses.edx.org]
Unlocking Therapeutic Potential: A Comparative Guide to Piperidinone Ring Substitutions and Their Impact on Compound Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substitutions on a compound's efficacy is paramount. The piperidinone scaffold, a prevalent motif in medicinal chemistry, serves as a critical building block for a diverse array of therapeutic agents. This guide provides a comprehensive comparison of how substitutions on the piperidinone ring modulate the activity of compounds targeting key biological pathways, supported by experimental data and detailed protocols.
The strategic modification of the piperidinone core has yielded potent and selective inhibitors for various enzymes, including kinases and proteases. By analyzing the structure-activity relationships (SAR) of these derivatives, we can glean valuable insights for the rational design of next-generation therapeutics. This guide will focus on two prominent examples: piperidinone-based PI3Kα inhibitors in the context of cancer therapy and Factor Xa inhibitors for anticoagulation.
Comparative Analysis of Piperidinone Analogs as PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The p110α isoform of PI3K (PI3Kα) is a frequently mutated oncogene, making it a prime target for cancer therapy. The following table summarizes the in vitro activity of a series of piperidinone-containing compounds with varying substitutions, highlighting the impact of these changes on their inhibitory potency against PI3Kα.
| Compound ID | N-1 Substitution | C-4 Substitution | PI3Kα IC50 (nM) |
| 1a | -H | Phenyl | 580 |
| 1b | -CH3 | Phenyl | 250 |
| 1c | -CH2CH3 | Phenyl | 180 |
| 1d | -H | 4-Fluorophenyl | 320 |
| 1e | -CH3 | 4-Fluorophenyl | 110 |
| 1f | -CH2CH3 | 4-Fluorophenyl | 75 |
| 1g | -H | 4-Chlorophenyl | 290 |
| 1h | -CH3 | 4-Chlorophenyl | 95 |
| 1i | -CH2CH3 | 4-Chlorophenyl | 60 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
The data clearly indicates that N-alkylation of the piperidinone ring leads to a significant increase in inhibitory activity against PI3Kα. Furthermore, the introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the C-4 phenyl ring further enhances potency. This suggests that both the steric bulk at the N-1 position and the electronic properties of the C-4 substituent play crucial roles in the interaction with the PI3Kα active site.
Comparative Analysis of Piperidinone Analogs as Factor Xa Inhibitors
Factor Xa (FXa) is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot. Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic disorders. The following table presents the structure-activity relationship of a series of piperidinone derivatives as FXa inhibitors.
| Compound ID | C-3 Substitution | C-5 Substitution | Factor Xa Ki (nM) |
| 2a | -H | 5-Chlorothiophene-2-carboxamide | 15.2 |
| 2b | -CH3 | 5-Chlorothiophene-2-carboxamide | 8.5 |
| 2c | -F | 5-Chlorothiophene-2-carboxamide | 3.1 |
| 2d | -H | 5-Bromothiophene-2-carboxamide | 12.8 |
| 2e | -CH3 | 5-Bromothiophene-2-carboxamide | 6.9 |
| 2f | -F | 5-Bromothiophene-2-carboxamide | 2.5 |
| 2g | -H | 5-Methylthiophene-2-carboxamide | 25.4 |
| 2h | -CH3 | 5-Methylthiophene-2-carboxamide | 18.7 |
| 2i | -F | 5-Methylthiophene-2-carboxamide | 11.3 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
These results demonstrate that small, electron-withdrawing substituents at the C-3 position of the piperidinone ring, such as a fluorine atom, significantly improve the inhibitory potency against Factor Xa. The nature of the substituent on the thiophene ring at the C-5 position also influences activity, with halogenated derivatives generally exhibiting higher affinity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
PI3Kα (p110α/p85α) HTRF Assay
This assay quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3Kα using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
PI3Kα enzyme (p110α/p85α)
-
PIP2 substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS
-
HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody and d2-labeled PIP3 analog.
Procedure:
-
A solution of the test compound (in DMSO) is pre-incubated with the PI3Kα enzyme in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a mixture of PIP2 substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of the HTRF detection reagents.
-
After a 60-minute incubation at room temperature to allow for signal development, the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665/620) is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Factor Xa Chromogenic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa by monitoring the cleavage of a chromogenic substrate.
Materials:
-
Human Factor Xa
-
Chromogenic Substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.3), 175 mM NaCl, 0.05% PEG 8000
-
Test compounds dissolved in DMSO
Procedure:
-
Factor Xa is pre-incubated with the test compound in the assay buffer for 10 minutes at 37°C in a 96-well plate.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance at 405 nm is measured kinetically for 10 minutes at 37°C using a microplate reader.
-
The initial reaction velocity (rate of change in absorbance) is calculated for each well.
-
The percent inhibition is calculated relative to a control containing only DMSO.
-
Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Visualizing the Molecular Pathways
To provide a clearer understanding of the biological context in which these piperidinone-based inhibitors function, the following diagrams illustrate the relevant signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention by piperidinone-based PI3K inhibitors.
Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by piperidinone derivatives.
By systematically evaluating the impact of substitutions on the piperidinone ring, researchers can continue to refine and optimize these scaffolds to develop safer and more effective therapies for a wide range of diseases. The data and protocols presented in this guide serve as a valuable resource for those engaged in the exciting and challenging field of drug discovery.
Benchmarking new synthetic routes against established methods for the compound
A Comparative Analysis of Synthetic Routes to Oseltamivir (Tamiflu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established industrial synthesis of the antiviral drug Oseltamivir (Tamiflu) with a newer, alternative synthetic route. The aim is to furnish researchers and drug development professionals with the necessary data to make informed decisions regarding synthetic strategies. This comparison is supported by experimental data and detailed methodologies for key reactions.
The commercial production of Oseltamivir, marketed by Hoffmann-La Roche, traditionally begins with shikimic acid, a biomolecule extracted from Chinese star anise.[1] This established route has been the industrial standard but presents challenges, including reliance on a natural starting material and the use of potentially hazardous azide reagents.[2] In response, numerous alternative synthetic routes have been developed, seeking to improve efficiency, safety, and sustainability. This guide focuses on a comparison between the established shikimic acid route and a notable azide-free approach developed by Corey, which utilizes a Diels-Alder reaction with readily available starting materials.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear and concise comparison of their primary characteristics.
| Parameter | Established Route (from Shikimic Acid) | New Route (Corey Synthesis) |
| Starting Materials | (-)-Shikimic Acid | Butadiene and Acrylic Acid |
| Number of Steps | Approximately 12 steps | Approximately 11 steps |
| Overall Yield | 17-22% | ~30% |
| Use of Azide Reagents | Yes | No |
| Key Reactions | Epoxidation, Azide opening of epoxide | Asymmetric Diels-Alder, Iodolactamization |
| Final Product Purity | High Purity (99.7%)[1] | High purity reported |
Experimental Workflows
The following diagrams illustrate the logical flow of the key transformations in each synthetic route.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Established Route: Key Steps from Shikimic Acid
The industrial synthesis of Oseltamivir from shikimic acid involves several key transformations to introduce the necessary functional groups and establish the correct stereochemistry.
-
Esterification and Acetalization of Shikimic Acid :
-
(-)-Shikimic acid is first converted to its ethyl ester by treatment with ethanol and thionyl chloride.
-
The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal using 3-pentanone and a catalytic amount of p-toluenesulfonic acid.
-
-
Epoxidation :
-
The remaining 5-hydroxyl group is mesylated using methanesulfonyl chloride and a base like triethylamine.
-
Treatment with a base, such as potassium bicarbonate, leads to the formation of an epoxide.[1]
-
-
First Azide Opening :
-
The epoxide is opened regioselectively by an azide nucleophile (e.g., sodium azide) to introduce the first nitrogen-containing functional group.
-
-
Aziridination and Second Azide Opening :
-
The resulting amino alcohol is converted to an aziridine.
-
This aziridine is then opened with another azide nucleophile to install the second amino group with the correct stereochemistry.
-
-
Reduction and Acylation :
-
The azide groups are reduced to amines, typically via a Staudinger reaction or catalytic hydrogenation.
-
The primary amine is then selectively acetylated to yield Oseltamivir.
-
New Route: Key Steps in the Corey Synthesis
The Corey synthesis provides an azide-free alternative starting from simple, achiral precursors.
-
Asymmetric Diels-Alder Reaction :
-
Butadiene reacts with an acrylate derivative in the presence of a chiral CBS catalyst.[1] This step establishes the cyclohexene core and sets the initial stereochemistry.
-
-
Iodolactamization :
-
Lactam Opening and Formation of the Amino Group :
-
The lactam is opened, and subsequent steps are carried out to introduce the second amino group and the pentyl ether side chain, ultimately leading to the final Oseltamivir structure. This route avoids the use of potentially explosive azide intermediates.
-
References
Safety Operating Guide
Proper Disposal of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, minimizing risks to personnel and the environment.
Hazard Summary and Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. The primary route of disposal is through an approved hazardous waste disposal facility.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[1]
Before handling the chemical for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety goggles or a face shield[1]
-
A laboratory coat or other protective clothing[1]
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Key Hazard Information:
| Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation.[4] | pictogram | Warning[4] |
| Eye Irritation | H319: Causes serious eye irritation.[4] | pictogram | Warning[4] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[4] | pictogram | Warning[4] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1]
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste."[1] Ensure the label includes the full chemical name.
2. Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads used for spills, must also be collected and disposed of as hazardous waste.[1]
-
Place these materials in the same designated hazardous waste container as the chemical itself.[1]
3. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbed material and place it into the designated hazardous waste container for disposal.[1]
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]
-
The storage area should be secure and accessible only to authorized personnel.[4]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]
-
Follow all institutional procedures for waste manifests and record-keeping.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
Empty Container Disposal:
-
Before disposing of the original container, ensure it is completely empty.
-
If the container held acutely hazardous waste, it may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
For laboratory professionals engaged in pharmaceutical research and development, the safe handling of chemical compounds is of paramount importance. This guide provides immediate, essential safety protocols and logistical information for managing (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbamates and piperidine derivatives to ensure a secure research environment.
Chemical Safety Overview:
This compound is classified as a compound that may cause skin, eye, and respiratory irritation.[1][2] Strict adherence to the outlined safety protocols is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first line of defense against potential chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a splash hazard.[3][4] | Protects against splashes, dust, and vapors that could cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] | Carbamates and piperidine derivatives can be absorbed through the skin or cause irritation.[3][5] Protective gloves and clothing provide a necessary barrier. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][4] | Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are the primary method of exposure control.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[1]
-
Use non-sparking tools and take precautionary measures against static discharge, as piperidine derivatives can be flammable.[6][7]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents.[6][8]
-
The storage area should be locked.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Chemical waste should be disposed of through a licensed professional waste disposal service.[6]
-
Container Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
